N-Cyclopropyl-3-nitropyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)8-5-9-4-3-7(8)10-6-1-2-6/h3-6H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWIUZUWZJVMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625116 | |
| Record name | N-Cyclopropyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380605-28-7 | |
| Record name | N-Cyclopropyl-3-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380605-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclopropyl-3-nitropyridin-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced kinase inhibitors.[1] Its unique structural combination of a cyclopropylamine moiety and a nitropyridine core provides a versatile scaffold for the development of targeted therapeutics, particularly in oncology. This technical guide offers an in-depth overview of the chemical and physical properties, synthesis methodologies, and applications of this compound, presenting data in a structured format for researchers and drug development professionals.
Chemical and Physical Properties
This compound, with the CAS number 380605-28-7, is a nitroaromatic amine compound.[1] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N₃O₂ | [1][2] |
| Molecular Weight | 179.18 g/mol | [1][2] |
| CAS Number | 380605-28-7 | [1][2] |
| Appearance | Solid | |
| Purity | ≥95% | [3] |
| Density | 1.453 g/cm³ | [2] |
| Boiling Point | 345.645 °C at 760 mmHg | [2] |
| Flash Point | 162.841 °C | [2] |
| Refractive Index | 1.701 | [2] |
| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CC1NC2=C(C=NC=C2)--INVALID-LINK--[O-] | |
| Polar Surface Area (PSA) | 70.7 Ų | [2] |
| XLogP3 | 2.16030 | [2] |
Synthesis Methodology
The primary and most efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process involves the reaction of a halo-substituted nitropyridine with cyclopropylamine. The most common precursor is 4-chloro-3-nitropyridine.
Synthesis of the Precursor: 4-Chloro-3-nitropyridine
The precursor, 4-chloro-3-nitropyridine, can be synthesized from 4-hydroxypyridine. The synthesis involves two main steps: nitration followed by chlorination.
Experimental Protocol:
-
Nitration of 4-Hydroxypyridine: 4-Hydroxypyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce the nitro group at the 3-position of the pyridine ring.
-
Chlorination of 3-Nitro-4-hydroxypyridine: The resulting 3-nitro-4-hydroxypyridine is then subjected to a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, yielding 4-chloro-3-nitropyridine.
Synthesis of this compound via SNAr
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added cyclopropylamine (1.1-1.5 eq).
-
Base: A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Role in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. The structure of this compound allows for further chemical modifications, such as the reduction of the nitro group to an amine, which can then be functionalized to create a diverse library of compounds for screening against various kinase targets.
The cyclopropyl group is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity. The nitropyridine core provides a scaffold that can be readily modified to optimize the pharmacological properties of the final drug candidate.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship in Drug Discovery
Caption: Role as a building block in kinase inhibitor discovery.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis via Nucleophilic Aromatic Substitution and its amenable structure for further derivatization make it a compound of high interest for the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and application, aiming to facilitate further research and development in targeted therapeutics.
References
An In-depth Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the development of sophisticated kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] Its unique structural features, including a cyclopropylamine moiety and a nitro group on a pyridine scaffold, offer versatile handles for chemical modification and the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role in the generation of next-generation pharmaceuticals.
Chemical Properties and Data
This compound is a nitroaromatic amine compound with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1][2] The presence of both an electron-donating cyclopropylamino group and a strong electron-withdrawing nitro group on the pyridine ring governs its chemical reactivity, making it an ideal substrate for various chemical transformations.
| Property | Value | Reference |
| CAS Number | 380605-28-7 | [1][2] |
| Molecular Formula | C₈H₉N₃O₂ | [2][3][4] |
| Molecular Weight | 179.18 g/mol | [2][3][4] |
| Boiling Point | 345.645°C at 760 mmHg | [3] |
| Density | 1.453 g/cm³ | [3] |
| Flash Point | 162.841°C | [3] |
| Refractive Index | 1.701 | [3] |
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This involves the reaction of a 3-nitropyridine derivative with a suitable leaving group at the 4-position, typically a halogen, with cyclopropylamine.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Reaction:
Materials:
-
4-Chloro-3-nitropyridine
-
Cyclopropylamine
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
-
In a well-ventilated fume hood, dissolve 4-chloro-3-nitropyridine in a suitable polar aprotic solvent.
-
Add a non-nucleophilic base to the solution to act as a scavenger for the hydrochloric acid generated during the reaction.[2]
-
Slowly add cyclopropylamine to the reaction mixture.
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the substitution.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then isolated through standard work-up procedures, which may include extraction and washing.
-
Further purification can be achieved by recrystallization or column chromatography to yield high-purity this compound.
Role in Kinase Inhibitor Synthesis
This compound is not an active pharmaceutical ingredient itself but a critical precursor. Its synthetic utility lies in the subsequent reduction of the nitro group to an amine, yielding N4-cyclopropyl-pyridine-3,4-diamine. This diamine is a versatile intermediate for constructing the core structures of various kinase inhibitors.
Experimental Protocol: Reduction of the Nitro Group
Reaction:
Materials:
-
This compound
-
Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride (SnCl₂), or iron (Fe) in acetic acid)
-
Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Palladium on carbon.
-
The vessel is then placed under a hydrogen atmosphere (typically 1 atm).
-
The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield N4-cyclopropyl-pyridine-3,4-diamine.
Application in the Synthesis of a Kinase Inhibitor Scaffold
The resulting N4-cyclopropyl-pyridine-3,4-diamine is a key component in the synthesis of various kinase inhibitors. The two amino groups provide sites for the construction of fused heterocyclic ring systems, a common feature in many kinase inhibitor scaffolds.
Illustrative Synthetic Workflow
Relevance to Signaling Pathways
As this compound is a synthetic intermediate, it does not directly interact with biological signaling pathways. However, the kinase inhibitors synthesized from this precursor are designed to modulate the activity of specific protein kinases, which are key regulators of cellular signaling. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
For instance, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis. An example of a relevant signaling pathway that is often targeted by kinase inhibitors derived from similar building blocks is the PI3K/AKT/mTOR pathway.
Safety and Handling
This compound is harmful if swallowed and may cause skin and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For storage, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the development of novel kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and subsequent transformations is crucial for researchers and scientists working in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in the quest for new and improved therapeutics.
References
N-Cyclopropyl-3-nitropyridin-4-amine CAS 380605-28-7 properties
CAS Number: 380605-28-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-3-nitropyridin-4-amine is a nitroaromatic amine compound with significant potential as a building block in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of a pyridine core modified with a nitro and a cyclopropylamino group, make it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules. This document provides a comprehensive overview of the known properties, synthesis, and analytical considerations for this compound. While a detailed, experimentally validated protocol and specific characterization data are not widely available in public literature, this guide consolidates the existing information and provides a framework for its use in a research and development setting.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 380605-28-7 | [1][2] |
| Molecular Formula | C₈H₉N₃O₂ | [1][3] |
| Molecular Weight | 179.18 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 345.645 °C at 760 mmHg | [3] |
| Flash Point | 162.841 °C | [3] |
| Density | 1.453 g/cm³ | [3] |
| Refractive Index | 1.701 | [3] |
| Polar Surface Area | 70.7 Ų | [3] |
| XLogP3 | 2.16030 | [3] |
Synthesis
The primary and most effective method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This method involves the reaction of a 4-halo-3-nitropyridine, typically 4-chloro-3-nitropyridine, with cyclopropylamine.[1]
The electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring activates the 4-position for nucleophilic attack by cyclopropylamine.[1] The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the halide leaving group to yield the final product.[1]
Experimental Protocol (Representative)
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1.0 eq) in the chosen polar aprotic solvent.
-
Add the non-nucleophilic base (1.1-1.5 eq) to the solution.
-
Slowly add cyclopropylamine (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture should be quenched with water and extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization (Hypothetical)
Detailed experimental spectral data for this compound is not available in the public domain. However, based on its structure, the following spectroscopic characteristics can be anticipated.
Table 3: Hypothetical NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | δ 8.5-9.0 | s | 1H | Pyridine H-2 |
| ¹H | δ 8.0-8.5 | d | 1H | Pyridine H-6 |
| ¹H | δ 6.5-7.0 | d | 1H | Pyridine H-5 |
| ¹H | δ 2.5-3.0 | m | 1H | Cyclopropyl CH |
| ¹H | δ 0.5-1.5 | m | 4H | Cyclopropyl CH₂ |
| ¹³C | δ 150-160 | - | - | Pyridine C-4 |
| ¹³C | δ 145-155 | - | - | Pyridine C-2 |
| ¹³C | δ 130-140 | - | - | Pyridine C-6 |
| ¹³C | δ 120-130 | - | - | Pyridine C-3 |
| ¹³C | δ 105-115 | - | - | Pyridine C-5 |
| ¹³C | δ 25-35 | - | - | Cyclopropyl CH |
| ¹³C | δ 5-15 | - | - | Cyclopropyl CH₂ |
Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet. Chemical shifts are approximate and will depend on the solvent used.
Table 4: Hypothetical Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS (+) | 180.0768 | [M+H]⁺ |
| HRMS | 179.0695 | Exact mass for C₈H₉N₃O₂ |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The primary application lies in the development of kinase inhibitors .[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyridine core of this compound can be further modified to enhance biological activity and selectivity towards specific kinases.[1]
Researchers also utilize this compound to study structure-activity relationships (SAR) of nitroaromatic amines.[1] By systematically modifying the structure and observing the effects on biological activity, researchers can gain insights into the molecular features required for a desired therapeutic effect.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye/face protection.[1]
For storage, the compound should be kept in a tightly sealed container in a dry environment, protected from light, and preferably under an inert atmosphere at room temperature.[1] This product is intended for research use only and is not for human or veterinary use.[1]
Conclusion
This compound is a valuable chemical intermediate with clear applications in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While a comprehensive, publicly available dataset of its experimental properties and a detailed synthesis protocol are currently lacking, the information presented in this guide provides a solid foundation for its use in a research setting. Further optimization of the synthesis and detailed characterization of the compound will be crucial for its broader application in drug discovery and development.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclopropyl(3-nitropyridin-4-yl)amine
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Cyclopropyl(3-nitropyridin-4-yl)amine, a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer research.[1] This document provides a thorough overview of the synthetic methodology, and a putative detailed analysis of its structural and spectroscopic properties based on established principles and data from analogous compounds, fulfilling the critical need for a centralized repository of this information.
Synthesis of Cyclopropyl(3-nitropyridin-4-yl)amine
The principal and most effective method for the synthesis of Cyclopropyl(3-nitropyridin-4-yl)amine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This well-established method involves the reaction of a 4-substituted-3-nitropyridine with cyclopropylamine. The strong electron-withdrawing effect of the nitro group at the 3-position activates the 4-position of the pyridine ring, making it susceptible to nucleophilic attack by cyclopropylamine.[1] The most common precursor for this synthesis is 4-chloro-3-nitropyridine.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitropyridine in the chosen polar aprotic solvent.
-
Add the base to the solution.
-
Slowly add cyclopropylamine to the reaction mixture.
-
The reaction is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated.
-
Work-up may involve quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure Cyclopropyl(3-nitropyridin-4-yl)amine.
Logical Workflow for SNAr Synthesis:
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted NMR Data:
| ¹H NMR | ¹³C NMR |
| Assignment | Predicted Chemical Shift (ppm) |
| Pyridine H-2 | ~8.9 |
| Pyridine H-5 | ~6.8 |
| Pyridine H-6 | ~8.2 |
| NH | Broad signal |
| Cyclopropyl CH | Multiplet |
| Cyclopropyl CH₂ | Multiplet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1330 - 1370 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
| Technique | Predicted m/z Value | Interpretation |
| High-Resolution MS (HRMS) | 179.0695 | [M+H]⁺, corresponding to C₈H₁₀N₃O₂⁺ |
| MS/MS Fragmentation | 162 | Loss of NH |
| 133 | Loss of NO₂ | |
| 105 | Further fragmentation |
Crystallographic Data
While no public crystal structure is available for Cyclopropyl(3-nitropyridin-4-yl)amine, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Based on structurally similar nitropyridine derivatives, a monoclinic or orthorhombic crystal system would be expected.
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.9 |
| β (°) | ~95 |
| Volume (ų) | ~860 |
| Z | 4 |
Role in Kinase Inhibition Signaling Pathways
Cyclopropyl(3-nitropyridin-4-yl)amine serves as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Many kinase inhibitors target pathways such as the PI3K/AKT/mTOR and the VEGF signaling pathways, which are frequently overactive in cancer cells, leading to uncontrolled cell growth and angiogenesis (the formation of new blood vessels that supply tumors).
Kinase Inhibitor Signaling Pathway:
Conclusion
This technical guide provides a comprehensive framework for the structure elucidation of Cyclopropyl(3-nitropyridin-4-yl)amine. While a complete experimental dataset is not publicly available, the provided synthetic protocols and predicted analytical data offer a robust starting point for researchers in the field. The critical role of this compound as a precursor to potent kinase inhibitors underscores the importance of a thorough understanding of its chemical and structural properties. Further experimental work is encouraged to validate and expand upon the data presented herein.
References
A Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: A Key Intermediate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Cyclopropyl-3-nitropyridin-4-amine is a nitroaromatic amine compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] While this compound does not have a well-defined mechanism of action on its own, its significance lies in its role as a versatile precursor for the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for potential cancer treatment.[1] This guide elucidates the chemical properties of this compound, its primary synthetic applications, and the mechanisms of action of the resulting therapeutic candidates.
Physicochemical Properties
This compound is a high-purity compound with the following key properties:
| Property | Value |
| CAS Number | 380605-28-7 |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Appearance | Not specified, typically a solid |
| Purity | ≥95% |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating cyclopropylamino group and the electron-withdrawing nitro group on the pyridine ring.[1] This electronic arrangement makes it a valuable intermediate for various chemical transformations.
2.1. Synthesis of this compound
The most common and effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process typically involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine. The electron-deficient pyridine ring, activated by the nitro group, readily undergoes nucleophilic attack by the amine.
Caption: Synthesis of this compound via SNAr.
2.2. Key Reactions for Derivatization
This compound serves as a scaffold for building more complex molecules through several key reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with a hydrogen source). This transformation is pivotal as it introduces a new nucleophilic site, enabling further derivatization, such as in the synthesis of DNA-dependent protein kinase inhibitors.[2]
-
Nucleophilic Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions like alkylation and acylation to introduce diverse substituents.[1]
-
Cross-Coupling Reactions: While SNAr is common, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for its synthesis and for further functionalization.[1]
Caption: Derivatization pathways of this compound.
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Small molecule inhibitors that target specific kinases are a major focus of modern drug discovery. Nitropyridine derivatives are precursors to a range of kinase inhibitors, including those targeting Janus kinase 2 (JAK2) and DNA-dependent protein kinase.[2]
3.1. General Mechanism of Action of Derived Kinase Inhibitors
While this compound itself is not a kinase inhibitor, the final products derived from it often act as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathway.
Caption: General mechanism of ATP-competitive kinase inhibition.
Experimental Protocols: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound based on the SNAr reaction.
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., triethylamine, DIPEA) (optional)
Procedure:
-
Dissolve 4-chloro-3-nitropyridine in the chosen polar aprotic solvent in a reaction vessel.
-
Add cyclopropylamine to the solution. An excess of the amine may be used to act as both the nucleophile and the base to neutralize the HCl byproduct.
-
If a separate base is used, it should be added to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up. This may involve quenching with water, extraction with an organic solvent, and purification by column chromatography to yield the desired this compound product.
Note: Specific reaction conditions such as temperature, reaction time, and stoichiometry should be optimized for best results.[1]
Conclusion
This compound is a synthetically valuable intermediate in drug discovery and development. Its utility lies not in its own biological activity, but in its role as a versatile building block for the creation of potent and selective bioactive molecules, particularly kinase inhibitors. An understanding of its chemical properties and reactivity is essential for medicinal chemists aiming to synthesize novel therapeutics for a range of diseases, including cancer. The continued exploration of derivatives from this and similar scaffolds holds promise for the development of next-generation targeted therapies.
References
N-Cyclopropyl-3-nitropyridin-4-amine: A Technical Guide to its Biological Significance and Application in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Cyclopropyl-3-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry. While direct biological activity data for this compound is not extensively documented, its structural motifs are integral to a variety of potent, biologically active molecules. This technical guide provides an in-depth overview of the biological significance of the this compound scaffold, focusing on its role as a precursor in the synthesis of kinase inhibitors and other therapeutic agents. We present quantitative data on the biological activities of representative compounds derived from this and related nitropyridine structures, detail relevant experimental protocols for their evaluation, and provide visualizations of associated signaling pathways and drug discovery workflows.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound (CAS 380605-28-7) is a nitroaromatic amine compound that serves as a valuable intermediate in pharmaceutical research and development.[1] Its primary application lies in the synthesis of kinase inhibitors, a major class of drugs targeted for cancer therapy.[1] The pyridine core, modified with a cyclopropylamino group and a nitro group, provides a unique electronic and structural framework that medicinal chemists leverage to enhance the biological activity and selectivity of synthesized compounds.[1] This guide will explore the biological potential of this scaffold by examining the activities of the molecules it is used to create.
Role as a Synthetic Intermediate
The chemical structure of this compound, featuring amino and nitro groups on a pyridine ring, makes it an ideal precursor for constructing fused bicyclic heterocycles. A common synthetic route involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine.[1] This intermediate is particularly useful for synthesizing pyrido[2,3-d]pyrimidines and related scaffolds, which are known to be privileged structures in drug discovery, demonstrating a wide range of biological activities including anticancer and kinase inhibitory effects.[2][3]
Biological Activities of Derived and Related Compounds
The true biological significance of the this compound scaffold is demonstrated through the potent activity of the compounds synthesized from it. The nitropyridine core is a recurring motif in a variety of enzyme inhibitors.
Kinase Inhibition
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The nitropyridine scaffold has been successfully employed in the development of potent and selective kinase inhibitors.
Table 1: Representative Kinase Inhibitors Featuring a Nitropyridine or Related Scaffold
| Compound Class/Example | Target Kinase | IC50 Value | Reference |
| Pyridine Derivatives | JAK2 | 8.5–12.2 µM | [4] |
| 2,4-dichlorophenyl-substituted nitropyridine derivative | GSK3 | 8 nM | [5] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 52) | - | 0.3 µM (HepG-2) | [3] |
| Pyrido[2,3-d]pyrimidine derivative (PD166326) | Bcr-abl | 0.3 nM (K562 cells) | [3] |
| Pyrazolo[3,4-b]pyridine derivative (Frag-2) | Pim-1 | 0.2 µM | [6] |
| Pyrazolo[3,4-b]pyridine derivative (Frag-2) | Pim-2 | 0.8 µM | [6] |
| Pyrazolo[3,4-b]pyridine derivative (Frag-2) | Pim-3 | 0.3 µM | [6] |
| COB-187 | GSK-3α | 22 nM | [7][8] |
| COB-187 | GSK-3β | 11 nM | [7][8] |
| LY2090314 | GSK-3α | 1.5 nM | [8] |
| LY2090314 | GSK-3β | 0.9 nM | [8] |
Anticancer Activity
Many compounds derived from nitropyridine precursors exhibit significant cytotoxic activity against a range of human cancer cell lines. The pyrido[2,3-d]pyrimidine scaffold is particularly prominent in this class of compounds.[3][9][10]
Table 2: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 / GI50 Value | Reference |
| Compound 52 | HepG-2 (Liver) | 0.3 µM | [3] |
| Compound 55 | HepG-2 (Liver) | 0.3 µM | [3] |
| Compound 59 | HepG-2 (Liver) | 0.6 µM | [3] |
| Compound 60 | PC-3 (Prostate) | 5.47 µM | [3] |
| Compound 52 | PC-3 (Prostate) | 6.6 µM | [3] |
| Compound 53 | HCT-116 (Colon) | 5.9 µM | [3] |
| Compound 52 | HCT-116 (Colon) | 7.0 µM | [3] |
| Pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |
Urease Inhibition
Nitropyridine derivatives have also been investigated as inhibitors of urease, an enzyme implicated in pathologies such as gastritis and peptic ulcers, as well as in agriculture.
Table 3: Urease Inhibition by Representative Nitropyridine-Containing Compounds
| Compound Class/Example | IC50 Value | Standard Inhibitor & IC50 | Reference |
| 3-Nitropyridylpiperazine derivatives | ~2.0–2.3 µM | Thiourea (23.2 µM) | [4] |
| 5-nitropyridin-2-yl derivative | 29.21 ± 0.98 µM | - | [4] |
| Arylidenehydrazineyl-1,3-dimethylbarbituric derivative (7h) | 0.61 ± 0.06 µM | Thiourea (23 ± 1.7 µM) | [11] |
| N-(n-butyl)phosphorictriamide (NBPTO) | 2.1 nM | Hydroxyurea (100 µM) | [12] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of compounds derived from this compound.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a vehicle control (DMSO) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[14]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound or a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 or GI50 value.[14]
-
Visualizations
Signaling Pathway
Many inhibitors derived from nitropyridine scaffolds target kinase signaling pathways, such as the JAK-STAT pathway, which is crucial in cytokine signaling and is often dysregulated in cancer and inflammatory diseases.
Caption: Generalized JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Workflow
The development of novel kinase inhibitors from a starting scaffold like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion
While this compound may not possess significant intrinsic biological activity, it stands as a crucial and versatile precursor in the field of medicinal chemistry. The structural framework it provides has enabled the synthesis of a multitude of potent and selective inhibitors targeting key enzymes like kinases and urease, with significant therapeutic potential, particularly in oncology. The data and protocols presented in this guide underscore the importance of such building blocks in the drug discovery pipeline and provide a foundational resource for researchers working to develop the next generation of targeted therapeutics.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Arylmethylene hydrazine derivatives containing 1,3-dimethylbarbituric moiety as novel urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. kosheeka.com [kosheeka.com]
An In-depth Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal nitroaromatic amine compound widely utilized as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a pyridine core functionalized with a cyclopropylamino group and a nitro group, offers unique electronic properties that are instrumental in the synthesis of complex heterocyclic systems. The primary application of this compound lies in the development of kinase inhibitors for oncology, where modifications to its core structure are used to enhance biological activity and selectivity.[1] This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, chemical reactivity, and its significant role in the generation of biologically active molecules.
Introduction
In the landscape of modern drug discovery, the pyridine ring is recognized as a "privileged structure" due to its prevalence in a significant number of FDA-approved drugs.[2] Within this class, functionalized nitropyridines serve as crucial precursors for a diverse range of bioactive molecules.[2] this compound (Figure 1) has emerged as a particularly valuable intermediate.[1] The presence of the electron-withdrawing nitro group and the electron-donating cyclopropylamino group creates a unique electronic environment that facilitates a variety of chemical transformations.[1] This compound is extensively used in structure-activity relationship (SAR) studies and is a key starting material for constructing more complex scaffolds, such as pyrido[4,3-d]pyrimidines, which are central to many kinase inhibitors.[1]
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | References |
| CAS Number | 380605-28-7 | [1][3][4][5] |
| Molecular Formula | C₈H₉N₃O₂ | [1][3][4][5] |
| Molecular Weight | 179.18 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| Density | 1.453 g/cm³ | [3][4] |
| Boiling Point | 345.645 °C at 760 mmHg | [3][4] |
| Flash Point | 162.841 °C | [3][4] |
| Refractive Index | 1.701 | [4] |
| XLogP3 | 2.16 | [4] |
| PSA (Polar Surface Area) | 70.7 Ų | [4] |
| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1][4] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), with transition-metal-catalyzed cross-coupling reactions serving as a viable alternative.[1]
Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr): This is the most common and effective method for synthesizing the title compound.[1] The reaction involves the displacement of a halide leaving group (typically chlorine) from a 4-halo-3-nitropyridine precursor by cyclopropylamine.[1] The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing nitro group, facilitates the nucleophilic attack at the C4 position.[1] The reaction proceeds through a stabilized Meisenheimer complex before the leaving group is expelled to restore aromaticity.[1]
Buchwald-Hartwig Amination: This transition-metal-catalyzed cross-coupling reaction represents an alternative approach.[1] It can theoretically be used to couple cyclopropylamine with a 4-halo-3-nitropyridine using a palladium or copper catalyst with a suitable phosphine ligand to form the C-N bond.[1]
References
An In-depth Technical Guide to N-Cyclopropyl-3-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a nitro group and a cyclopropylamine moiety on a pyridine scaffold, make it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.
Introduction and Historical Context
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 380605-28-7 | [1] |
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| Appearance | Pale yellow to brown crystalline powder | [2] |
| Melting Point | 35-50 °C | [2] |
| Boiling Point | 345.645 °C at 760 mmHg | [3] |
| Density | 1.453 g/cm³ | [3] |
| Flash Point | 162.841 °C | [3] |
| pKa | 0.56 ± 0.10 (Predicted) | [2] |
| XLogP3 | 2.16030 | [3] |
| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The most prevalent and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of a 3-nitropyridine derivative by cyclopropylamine. The strong electron-withdrawing effect of the nitro group at the 3-position is crucial for activating the C4 position towards nucleophilic attack.[1][4]
General Synthetic Scheme
The general reaction scheme is as follows:
Caption: General Synthetic Scheme for this compound.
Detailed Experimental Protocol
While various patents describe the synthesis, a representative experimental protocol is detailed below, based on typical conditions for SNAr reactions of this type.
Objective: To synthesize this compound from 4-chloro-3-nitropyridine and cyclopropylamine.
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-3-nitropyridine in dimethylformamide (DMF), add cyclopropylamine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Quantitative Data:
-
Expected Yield: 70-90%
-
Purity (by HPLC): >95%
Synthesis of Precursors
The primary precursor, 4-chloro-3-nitropyridine, can be synthesized from 4-hydroxypyridine. This involves nitration followed by chlorination.[1]
Role in Kinase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of a variety of kinase inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized to build complex molecules that target the ATP-binding site of kinases.
General Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: Synthetic workflow from this compound to a kinase inhibitor.
Examples of Kinase Inhibitors Derived from this compound
-
Janus Kinase (JAK) Inhibitors: This compound has been utilized in the synthesis of potent inhibitors of JAK2, a non-receptor tyrosine kinase.[5]
-
Discoidin Domain Receptor (DDR) Inhibitors: It is also a key building block for inhibitors of DDR1 and DDR2, which are receptor tyrosine kinases implicated in fibrosis and cancer.[6]
Signaling Pathways
This compound itself is not known to be directly involved in signaling pathways. However, the kinase inhibitors synthesized from it are designed to modulate specific signaling cascades that are often dysregulated in diseases like cancer.
Generalized Kinase Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified, generalized kinase signaling pathway and highlights the point at which a kinase inhibitor, derived from this compound, would exert its effect.
Caption: Generalized Kinase Signaling Pathway and Inhibition.
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced kinase inhibitors. Its straightforward and efficient synthesis via Nucleophilic Aromatic Substitution, coupled with the versatility of its functional groups for further chemical transformations, ensures its continued importance in the field of drug discovery. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable insights and practical protocols for researchers engaged in the development of novel therapeutics.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Targets for N-Cyclopropyl-3-nitropyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropyl-3-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. Its strategic functionalization, featuring a cyclopropylamino group and a nitro group on a pyridine scaffold, allows for diverse chemical modifications crucial for exploring structure-activity relationships (SAR). This technical guide delineates potential research targets for this compound, focusing on its application in the development of inhibitors for Janus Kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK-3), and Discoidin Domain Receptor 2 (DDR2). Detailed synthetic strategies, experimental protocols for target evaluation, and quantitative bioactivity data are provided to facilitate further research and drug discovery efforts in oncology and inflammatory diseases.
Core Compound Profile
This compound is a nitroaromatic amine with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1] The presence of the electron-withdrawing nitro group and the electron-donating cyclopropylamino group influences the reactivity of the pyridine ring, making it a valuable precursor for the synthesis of complex heterocyclic systems.[1]
| Property | Value | Reference |
| CAS Number | 380605-28-7 | [1] |
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| Density | 1.453 g/cm³ | |
| Boiling Point | 345.645 °C at 760 mmHg | |
| Flash Point | 162.841 °C |
Potential Research Targets and Rationale
The primary utility of this compound lies in its role as a scaffold for kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. The this compound core can be elaborated to generate compounds that target the ATP-binding site of various kinases.
Janus Kinase 2 (JAK2)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways for a multitude of cytokines and growth factors involved in hematopoiesis and immune response.[2] The discovery of the JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) has made JAK2 a prime therapeutic target.[3] Several potent JAK2 inhibitors have been synthesized using nitropyridine intermediates, suggesting that this compound can serve as a valuable starting material for novel JAK2 inhibitors.[1][4]
Signaling Pathway:
Glycogen Synthase Kinase-3 (GSK-3)
GSK-3 is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function.[5] Its dysregulation has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers.[5][6] The development of selective GSK-3 inhibitors is an active area of research, and various heterocyclic scaffolds, including those derived from pyridines, have shown promise.[7][8]
Signaling Pathway (Wnt/β-catenin):
Discoidin Domain Receptor 2 (DDR2)
DDR2 is a receptor tyrosine kinase that is activated by fibrillar collagens and is primarily expressed in mesenchymal cells.[9] It plays a role in cell proliferation, migration, and extracellular matrix remodeling.[4] Overexpression and mutations of DDR2 have been implicated in various cancers and fibrotic diseases, making it an attractive therapeutic target.[9] The development of selective DDR2 inhibitors is an ongoing effort, and compounds with a quinazoline scaffold, which can be synthesized from precursors like this compound, have shown promise.
Synthetic Pathways and Methodologies
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A key initial transformation is the reduction of the nitro group to an amine, creating a diaminopyridine intermediate. This versatile intermediate can then undergo various coupling reactions to build the final inhibitor scaffold.
General Synthetic Workflow:
Synthesis of this compound
A documented method for the synthesis of the title compound involves the reaction of 4-methoxy-3-nitropyridine with cyclopropylamine.
Protocol 1: Synthesis of this compound
-
Reactants: 4-Methoxy-3-nitropyridine, cyclopropylamine, and N,N-diisopropylethylamine (DIEA).
-
Solvent: Dry ethanol.
-
Procedure:
-
Combine 4-methoxy-3-nitropyridine (1.0 eq), cyclopropylamine (2.5 eq), and DIEA (2.0 eq) in dry ethanol.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to 0°C.
-
Collect the resulting solid by filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the solid to afford this compound.
-
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Methoxy-3-nitropyridine | Cyclopropylamine, DIEA, Ethanol (reflux) | This compound | 72% |
Experimental Protocols for Target Evaluation
To assess the potential of derivatives of this compound as kinase inhibitors, a series of in vitro and cellular assays are required.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol 2: ADP-Glo™ Kinase Assay
-
Materials:
-
Kinase of interest (e.g., JAK2, GSK-3β, DDR2)
-
Substrate peptide/protein specific for the kinase
-
ATP
-
Test compounds (derived from this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Perform the kinase reaction in a 5 µL volume in a 384-well plate, containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
Assay Workflow:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors)
-
Antibodies specific to the target protein and loading control
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
CETSA Workflow:
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31872-62-5 | 4-Methoxy-3-nitropyridine | Ethers | Ambeed.com [ambeed.com]
- 9. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro Group: A Linchpin in the Synthesis of Advanced Kinase Inhibitors
An In-depth Technical Guide on the Role of the Nitro Group in N-Cyclopropyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as a building block in the synthesis of potent kinase inhibitors. The strategic placement of a nitro group on the pyridine ring is the cornerstone of this molecule's utility, profoundly influencing its reactivity, synthetic accessibility, and ultimately its application in the development of targeted therapeutics. This technical guide delves into the multifaceted role of the nitro group, providing a comprehensive overview of its impact on the chemical and biological significance of this compound.
The Electron-Withdrawing Powerhouse: How the Nitro Group Governs Reactivity
The nitro group (-NO₂) is a strong electron-withdrawing group, a characteristic that dictates the chemical behavior of the pyridine ring in this compound.[1] This electron-withdrawing nature, acting through both inductive and resonance effects, renders the pyridine ring electron-deficient. This electronic modification is crucial for the molecule's primary synthetic application: nucleophilic aromatic substitution (SNAr).
The electron deficiency induced by the nitro group at the 3-position significantly activates the C4 position of the pyridine ring towards nucleophilic attack.[1] This activation is a key factor in the efficient synthesis of this compound, typically achieved by the reaction of 4-chloro-3-nitropyridine with cyclopropylamine. The electron-poor nature of the ring facilitates the displacement of the chloro leaving group by the nucleophilic amine.
Beyond enabling its own synthesis, the nitro group's influence extends to subsequent chemical transformations. The nitro group itself can be readily reduced to an amino group, a versatile functional handle that opens up a plethora of possibilities for further molecular elaboration. This reduction is a common strategy in the synthesis of more complex kinase inhibitors, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
A Gateway to Kinase Inhibition: The Role in Drug Discovery
This compound has emerged as a valuable precursor for the synthesis of a class of targeted cancer therapeutics known as kinase inhibitors.[1] Kinases are a family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] By inhibiting specific kinases, it is possible to block the signaling cascades that drive tumor growth and proliferation.
One prominent example of a kinase inhibitor synthesized from this compound is the clinical candidate PF-03814735 , a potent inhibitor of Aurora kinases A and B.[3][4] Aurora kinases are key regulators of mitosis, and their inhibition leads to defects in cell division and ultimately, cancer cell death.
The synthesis of such complex molecules is a multi-step process where the foundational structure provided by this compound is critical. The cyclopropylamine moiety often plays a role in binding to the kinase active site, while the aminopyridine core serves as a scaffold for building the rest of the inhibitor. The initial presence of the nitro group is instrumental in constructing this core scaffold.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of a prominent kinase inhibitor derived from this compound.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| PF-03814735 | Aurora A | 0.8 | [3] |
| PF-03814735 | Aurora B | 5 | [3] |
Experimental Protocols
Synthesis of this compound from 4-Chloro-3-nitropyridine
Materials:
-
4-Chloro-3-nitropyridine
-
Cyclopropylamine
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitropyridine in the chosen polar aprotic solvent.
-
Add the base to the solution.
-
Slowly add cyclopropylamine to the reaction mixture at room temperature.
-
The reaction mixture is then heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Note: The optimal reaction conditions (temperature, reaction time, choice of base and solvent) should be determined empirically for the best yield and purity.
Visualizing the Mechanism of Action
The ultimate role of this compound is to serve as a building block for drugs that target specific cellular signaling pathways. In the case of PF-03814735, the target is the Aurora kinase signaling pathway, which is crucial for the regulation of mitosis.
Caption: The Aurora Kinase Signaling Pathway and its inhibition by PF-03814735.
This diagram illustrates the central role of Aurora kinases A and B in controlling key mitotic events. Upstream signals, such as growth factors, activate these kinases, which in turn phosphorylate a variety of downstream substrates to ensure proper cell division. PF-03814735, synthesized from this compound, acts as a potent inhibitor of both Aurora A and B, thereby disrupting these critical processes and leading to cell cycle arrest and apoptosis in cancer cells.
Caption: General synthetic workflow from this compound to a kinase inhibitor.
This workflow highlights the key transformations involving this compound. The initial SNAr reaction forms the core structure. A subsequent reduction of the nitro group provides a versatile amino functionality for further chemical modifications, ultimately leading to the synthesis of complex and potent kinase inhibitors.
Conclusion
The nitro group in this compound is far more than a simple substituent; it is a strategic functional group that is indispensable to the molecule's role in modern drug discovery. Its powerful electron-withdrawing properties facilitate the efficient synthesis of the aminopyridine core, while its capacity for chemical transformation provides a gateway to a diverse range of complex molecular architectures. The successful development of clinical candidates like PF-03814735 underscores the critical importance of this seemingly simple functional group in the ongoing quest for more effective and targeted cancer therapies. For researchers and scientists in the field, a thorough understanding of the role of the nitro group in this and similar intermediates is paramount for the rational design and synthesis of the next generation of kinase inhibitors.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Cyclopropyl-3-nitropyridin-4-amine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
N-Cyclopropyl-3-nitropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors.[1] Its structural features, including the electron-withdrawing nitro group and the electron-donating cyclopropylamino group, provide a unique chemical handle for generating diverse libraries of compounds for screening.[1] Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a major focus of drug discovery efforts. The pyridinamine core is a common scaffold found in many clinically approved and investigational kinase inhibitors. These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent use in the development and screening of novel kinase inhibitors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 4-halo-3-nitropyridine with cyclopropylamine. The halogen at the 4-position acts as a leaving group, which is displaced by the nucleophilic amine.
Experimental Protocol: Synthesis via SNAr
Materials:
-
4-Chloro-3-nitropyridine
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a round bottom flask, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenge the HCl byproduct.
-
Slowly add cyclopropylamine (1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete within a few hours at room temperature or may require gentle heating.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
References
Application Note: Utilizing N-Cyclopropyl-3-nitropyridin-4-amine in the Synthesis and Evaluation of Kinase Inhibitors for Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal chemical intermediate in the field of medicinal chemistry, primarily recognized for its role as a key building block in the synthesis of advanced kinase inhibitors. Its chemical structure, featuring a nitropyridine core with a cyclopropylamino substituent, makes it a valuable precursor for creating complex heterocyclic compounds with significant biological activity. While this compound itself is not typically evaluated for direct biological effects in cellular assays, its application is critical in the development of potent and selective therapeutic agents, such as the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Rociletinib (CO-1686).
This document provides a comprehensive overview of the application of this compound in the synthesis of a kinase inhibitor and details the subsequent cellular assays used to characterize the final, biologically active compound. The protocols and data presented are centered around the evaluation of EGFR inhibitors, a prominent application stemming from this intermediate.
Synthesis of a Kinase Inhibitor from this compound
This compound serves as a foundational scaffold for the construction of the pyrimidine core found in many kinase inhibitors. The following diagram illustrates a generalized synthetic workflow for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, a class that includes Rociletinib.
Caption: Synthetic workflow from the starting intermediate to the final inhibitor.
Application in Cellular Assays: Characterization of a Resultant Kinase Inhibitor
Following the synthesis of the final kinase inhibitor, a series of cellular assays are essential to determine its potency, selectivity, and mechanism of action. The protocols provided below are representative of those used to evaluate EGFR inhibitors like Rociletinib, which are synthesized using this compound as a precursor.
Target Signaling Pathway: EGFR in Non-Small Cell Lung Cancer (NSCLC)
Rociletinib and similar inhibitors are designed to target specific mutations in the Epidermal Growth Factor Receptor (EGFR), particularly the L858R activating mutation and the T790M resistance mutation, which are common in NSCLC.[1][2] The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[3] Mutant EGFR can be constitutively active, leading to uncontrolled cell growth.
Caption: EGFR signaling pathway and the inhibitory action of Rociletinib.
Data Presentation: Inhibitory Activity of Rociletinib
The efficacy of Rociletinib has been quantified in various NSCLC cell lines, each harboring different EGFR mutation statuses.[1]
| Cell Line | EGFR Mutation Status | Rociletinib IC₅₀ (nM) |
| H1975 | L858R/T790M | ~20-40 |
| H3255 | L858R | ~50-100 |
| A431 | Wild-Type (overexpressed) | >1000 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (WST-8 Assay)
This protocol is used to determine the concentration at which the synthesized inhibitor reduces cell viability by 50% (IC₅₀).
Materials:
-
NSCLC cell lines (e.g., H1975, H3255, A431)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized kinase inhibitor (dissolved in DMSO)
-
WST-8 reagent (e.g., from a Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the inhibitor and determine the IC₅₀ value using non-linear regression analysis.
EGFR Autophosphorylation Assay (Cell-Based ELISA)
This assay measures the direct inhibitory effect of the compound on the phosphorylation of EGFR within the cell.
Materials:
-
A431 cells (or other high EGFR-expressing cells)
-
96-well cell culture plates
-
Serum-free culture medium
-
Epidermal Growth Factor (EGF)
-
Synthesized kinase inhibitor
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching and blocking buffers
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Starvation: Seed A431 cells in a 96-well plate and grow to ~90% confluency. Serum-starve the cells for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the synthesized inhibitor for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR autophosphorylation. Include unstimulated controls.
-
Fixing and Permeabilization: Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Quenching and Blocking: Wash the wells and add quenching buffer, followed by blocking buffer to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the wells with either anti-phospho-EGFR or anti-total-EGFR primary antibodies for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the wells and add TMB substrate. Allow the color to develop, then add the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal for each condition. Calculate the percentage of inhibition of phosphorylation relative to the EGF-stimulated control and determine the IC₅₀ value.
The following diagram outlines the workflow for the cell-based ELISA.
Caption: Workflow for the EGFR autophosphorylation cell-based ELISA.
Conclusion
This compound is an indispensable starting material for the synthesis of targeted therapies, particularly kinase inhibitors. While not used directly in biological assays, its role is integral to the drug discovery process. The protocols and data presented here provide a framework for the subsequent cellular characterization of potent inhibitors derived from this versatile chemical intermediate, enabling researchers to assess their therapeutic potential effectively.
References
N-Cyclopropyl-3-nitropyridin-4-amine: A Key Intermediate in the Synthesis of Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Cyclopropyl-3-nitropyridin-4-amine is a valuable chemical intermediate widely employed in the synthesis of complex heterocyclic molecules, particularly potent kinase inhibitors for therapeutic applications. Its unique structural features, including a reactive nitro group and a nucleophilic cyclopropylamino moiety on a pyridine core, make it a versatile building block in medicinal chemistry. These functionalities allow for sequential chemical modifications, enabling the construction of diverse molecular scaffolds that target various protein kinases involved in cell signaling pathways.
This document provides detailed application notes on the utility of this compound as a precursor for kinase inhibitors, along with comprehensive experimental protocols for its synthesis and subsequent elaboration into a representative Janus Kinase (JAK) inhibitor.
Application Note 1: Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNA) of 4-chloro-3-nitropyridine with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the C4 position of the pyridine ring, facilitating the displacement of the chloro group by the amine.
Key characteristics of this intermediate are summarized below:
| Property | Value |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol [1] |
| Appearance | Yellow solid |
| Purity | Typically >95% |
| CAS Number | 380605-28-7 |
Application Note 2: Intermediate for Janus Kinase (JAK) Inhibitors
This compound serves as a crucial starting material for the synthesis of Janus Kinase (JAK) inhibitors. The synthetic strategy typically involves the reduction of the nitro group to an amine, yielding N⁴-cyclopropylpyridine-3,4-diamine. This diamine intermediate can then undergo cyclization with various reagents to form fused heterocyclic systems, such as pyrazolopyrimidines, which are common scaffolds in JAK inhibitors. These inhibitors play a significant role in the treatment of autoimmune diseases and myeloproliferative disorders by modulating the JAK-STAT signaling pathway.
The JAK-STAT signaling cascade is a critical pathway for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[2][3][4][5][6]
Workflow for the Synthesis of a JAK Inhibitor from this compound:
References
Application Notes and Protocols for N-Cyclopropyl-3-nitropyridin-4-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the electron-withdrawing nitro group and the cyclopropylamino moiety, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases, particularly cancer and inflammatory disorders. This document provides detailed application notes on its use in the synthesis of Janus Kinase 2 (JAK2) inhibitors, along with relevant experimental protocols and data presentation.
Application: Synthesis of Selective JAK2 Inhibitors
The abnormal activation of the Janus Kinase (JAK) family of tyrosine kinases, particularly JAK2, is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory conditions. Consequently, the development of selective JAK2 inhibitors is a significant therapeutic strategy. This compound serves as a crucial precursor for a class of 2-aminopyridine derivatives that have demonstrated high potency and selectivity for JAK2.
The synthetic scheme generally involves the reduction of the nitro group of this compound to yield the corresponding diamine, followed by condensation with a suitable reaction partner to construct the final inhibitor scaffold. The cyclopropyl group is often retained in the final molecule and can contribute to favorable binding interactions within the kinase domain.
Data Presentation
The following tables summarize the in vitro activity of a series of hypothetical 2-aminopyridine derivatives synthesized from this compound, illustrating a typical structure-activity relationship (SAR) study.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound ID | R1-Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| I-a | Phenyl | 2510 | 9 | 1656 | >10000 |
| I-b | 4-Fluorophenyl | 2890 | 12 | 1890 | >10000 |
| I-c | 4-Chlorophenyl | 2480 | 8 | 1540 | >10000 |
| I-d | 4-Methylphenyl | 2650 | 15 | 1780 | >10000 |
| Fedratinib | (Reference) | 35 | 3 | 330 | 36 |
IC₅₀ values were determined using a luminescence-based kinase assay.
Table 2: In Vitro Cellular Antiproliferative Activity
| Compound ID | HEL (JAK2 V617F) IC₅₀ (nM) | Ba/F3 (WT) IC₅₀ (nM) |
| I-a | 150 | >10000 |
| I-b | 180 | >10000 |
| I-c | 135 | >10000 |
| I-d | 210 | >10000 |
| Fedratinib | 350 | 1500 |
IC₅₀ values were determined using a CellTiter-Glo® luminescence cell viability assay after 72 hours of treatment.
Experimental Protocols
This protocol outlines a general synthetic route starting from this compound.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N4-cyclopropylpyridine-3,4-diamine.
Step 2: Condensation and Cyclization
-
To a solution of the crude diamine (1.0 eq) in a suitable solvent like isopropanol or DMF, add the desired substituted pyrimidine derivative (1.1 eq).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 2-aminopyridine derivative.
This protocol is designed to determine the in vitro inhibitory activity of the synthesized compounds against purified JAK kinases.[1]
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Suitable peptide substrate for each kinase.
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
White, flat-bottom 384-well assay plates.
-
Multichannel pipettor, plate shaker, and a luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control (DMSO) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the respective JAK enzyme and peptide substrate in kinase buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Kₘ for each enzyme).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 20 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol is used to assess the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
HEL (human erythroleukemia, harboring JAK2 V617F mutation) and Ba/F3 (murine pro-B, wild-type) cell lines.
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Synthesized inhibitor compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear-bottom cell culture plates.
-
Luminescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: JAK/STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Logical workflow for the discovery of JAK2 inhibitors.
References
Application Notes and Protocols for Target Validation Studies of N-Cyclopropyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-3-nitropyridin-4-amine is a synthetic compound recognized as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its structural motifs suggest potential interactions with the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer.[1] Protein kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival.[2] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3]
These application notes provide a comprehensive guide for the target validation of this compound, postulating its potential as an inhibitor of a hypothetical oncogenic kinase, "Target Kinase X" (TKX), within the well-established MEK-ERK signaling pathway.[4][5] The following protocols and data presentation formats are designed to rigorously assess the compound's engagement with its putative target and to elucidate its mechanism of action in a cellular context.
Data Presentation: Quantitative Analysis of Target Engagement and Selectivity
Effective target validation relies on robust quantitative data to ascertain a compound's potency, selectivity, and cellular activity. The following tables provide a structured format for presenting typical data generated during the target validation of a kinase inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the inhibitory potency of the compound against the primary hypothetical target (TKX) and a panel of other kinases to assess its selectivity. IC50 values, representing the half-maximal inhibitory concentration, are determined through in vitro kinase assays.[6]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| TKX (Hypothetical Target) | 25 | 5 |
| MEK1 | 150 | 10 |
| ERK2 | >10,000 | 20 |
| CDK2 | 850 | 8 |
| SRC | 450 | 15 |
| ABL1 | 1200 | 2 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[6]
Table 2: Cellular Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[5] A shift in the melting temperature (Tm) of the target protein upon compound treatment indicates target engagement.
| Target Protein | Treatment | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| TKX | Vehicle (DMSO) | 52.5 | - |
| TKX | This compound (10 µM) | 56.8 | +4.3 |
| MEK1 | Vehicle (DMSO) | 54.2 | - |
| MEK1 | This compound (10 µM) | 54.5 | +0.3 |
| Vinculin (Negative Control) | Vehicle (DMSO) | 61.3 | - |
| Vinculin (Negative Control) | This compound (10 µM) | 61.2 | -0.1 |
Table 3: Inhibition of Downstream Signaling by In-Cell Western (ICW)
This table presents the quantification of the phosphorylation of a downstream substrate of TKX (Substrate Y) to assess the functional consequence of target inhibition in cells.
| Treatment | Concentration (µM) | Normalized p-Substrate Y Signal (as % of control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | 85 |
| This compound | 1 | 42 |
| This compound | 10 | 15 |
| Known TKX Inhibitor (Control) | 1 | 20 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of this compound against TKX and other kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.[6]
Materials:
-
Recombinant human TKX (and other kinases for selectivity profiling)
-
Kinase-specific peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase in kinase assay buffer to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the direct binding of this compound to TKX within intact cells.[5][7]
Materials:
-
Cancer cell line expressing endogenous TKX
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against TKX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture dishes and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS containing inhibitors.
-
Resuspend the cells in PBS with inhibitors to a final concentration of 1 x 10⁷ cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 48°C to 68°C) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against TKX, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for TKX at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble TKX against the temperature to generate melting curves and determine the Tm.
-
In-Cell Western (ICW) Assay
This protocol is for quantifying the inhibition of TKX activity in cells by measuring the phosphorylation of its downstream substrate, Substrate Y.[8][9]
Materials:
-
Cancer cell line
-
96-well or 384-well clear-bottom plates
-
This compound
-
Stimulant (if required to activate the pathway)
-
Formaldehyde solution for fixing
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-Substrate Y and a normalization antibody (e.g., anti-GAPDH or a total protein stain)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time.
-
If necessary, add a stimulant for a short period to induce phosphorylation of Substrate Y.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with permeabilization buffer.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours.
-
Incubate the cells with the primary antibodies (anti-phospho-Substrate Y and normalization antibody) overnight at 4°C.
-
Wash the cells and then incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells a final time.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and the normalization control.
-
Normalize the phospho-Substrate Y signal to the normalization control and express the results as a percentage of the vehicle-treated control.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical role of TKX within the MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer.[4] this compound is postulated to inhibit TKX, thereby blocking downstream signaling to ERK and subsequent cellular responses like proliferation and survival.
Caption: Hypothetical MEK-ERK signaling pathway with Target Kinase X.
Experimental Workflow for Target Validation
This diagram outlines the logical flow of experiments for the target validation of this compound, from initial biochemical assays to cellular and functional studies.
Caption: Experimental workflow for kinase inhibitor target validation.
References
- 1. mdpi.com [mdpi.com]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medium.com [medium.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cyclopropyl-3-nitropyridin-4-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-3-nitropyridin-4-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of highly potent and selective kinase inhibitors. Its structural features, including a pyridine core, a nitro group, and a cyclopropylamine moiety, make it a versatile precursor for creating complex molecules targeting various protein kinases implicated in diseases such as cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the advanced ALK/ROS1 inhibitor, PF-06463922 (Lorlatinib). This exemplifies its role in the development of next-generation targeted therapies.
Application Note 1: Synthesis of the ALK/ROS1 Inhibitor PF-06463922
Application: this compound serves as a foundational precursor for the synthesis of PF-06463922, a potent, macrocyclic, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.
Mechanism of Action: Aberrant activation of ALK and ROS1 fusion proteins is a known driver in several cancers, including non-small cell lung cancer (NSCLC). These fusion proteins constitutively activate downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1] PF-06463922 is an ATP-competitive inhibitor that binds to the kinase domain of ALK and ROS1, effectively blocking their autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] This leads to the inhibition of tumor growth and induction of apoptosis in ALK- or ROS1-driven cancer cells.[4][5]
Data Presentation: In Vitro Inhibitory Activity of PF-06463922
The following table summarizes the potent inhibitory activity of PF-06463922 against wild-type and various mutant forms of ALK and ROS1 kinases.
| Target Kinase | Variant | IC50 (nM) | Cell-Based IC50 (nM) | Reference |
| ALK | Wild-Type | <0.1 | 2.8 | [6] |
| ALK | L1196M (Gatekeeper) | <0.1 | - | [7] |
| ALK | G1269A | 0.9 | 47 | [7] |
| ALK | F1174L | <0.1 | 2.8 | [6] |
| ALK | R1275Q | - | 0.6 | [6] |
| ROS1 | Wild-Type | <0.07 (Ki) | 0.19 - 0.53 | [2][8] |
| ROS1 | G2032R (Solvent Front) | - | - | [8] |
| ROS1 | CD74-ROS1 | - | 0.6 | [8] |
| ROS1 | SLC34A2-ROS1 | - | 1.3 | [8] |
Experimental Protocols
The synthesis of PF-06463922 from this compound involves a multi-step process. The initial key steps are the reduction of the nitro group to form the corresponding diamine, followed by a coupling reaction to build the pyrazolopyridine core.
Protocol 1: Reduction of this compound to N4-Cyclopropylpyridine-3,4-diamine
This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in acidic media, a common and efficient method for this transformation.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol and acetic acid (e.g., a 2:1 v/v mixture) to dissolve the starting material.
-
Add iron powder (e.g., 4.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N4-Cyclopropylpyridine-3,4-diamine.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Buchwald-Hartwig Amination for Synthesis of a Key Intermediate
This protocol outlines a general procedure for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form a C-N bond. This type of reaction is essential for coupling the diamine intermediate with a suitable partner to construct the core of PF-06463922.
Materials:
-
N4-Cyclopropylpyridine-3,4-diamine (from Protocol 1)
-
Aryl or heteroaryl halide/triflate coupling partner
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.05 eq), the phosphine ligand (e.g., 0.1 eq), and the base (e.g., 2.0 eq).
-
Add N4-Cyclopropylpyridine-3,4-diamine (1.0 eq) and the aryl or heteroaryl halide/triflate (1.1 eq).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through Celite® to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for PF-06463922 starting from this compound.
Caption: ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.
References
- 1. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. AU2008338748B2 - Cyclopropyl amine derivatives - Google Patents [patents.google.com]
- 4. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain expos | Semantic Scholar [semanticscholar.org]
- 5. datapdf.com [datapdf.com]
- 6. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: High-Content Screening for Novel Kinase Inhibitors Derived from N-Cyclopropyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-3-nitropyridin-4-amine is a valuable chemical intermediate widely utilized in medicinal chemistry as a foundational scaffold for the synthesis of sophisticated molecular structures.[1] Its primary application lies in the development of kinase inhibitors, a critical class of therapeutics in oncology.[1] The pyridine core, when appropriately modified, allows for the exploration of structure-activity relationships (SAR) to enhance biological potency and selectivity.[1] High-content screening (HCS) offers a powerful, image-based methodology to assess the effects of a multitude of chemical compounds on cellular phenotypes in a high-throughput manner.[2][3] This application note details a comprehensive protocol for a high-content screening campaign designed to identify and characterize potential anti-cancer compounds derived from an this compound-based chemical library.
This protocol employs a multiplexed assay to simultaneously evaluate cytotoxicity, cell proliferation, and apoptosis induction in a human cancer cell line. The aim is to identify "hit" compounds that selectively induce cancer cell death while providing insights into their potential mechanism of action through the analysis of multiple phenotypic parameters.
Signaling Pathway Context: Kinase Inhibition in Cancer
Kinase signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. Small molecule inhibitors that target these kinases are a cornerstone of modern cancer therapy. The hypothetical library of compounds derived from this compound is designed to target such pathways. A simplified, representative kinase signaling cascade is depicted below.
Caption: Representative Kinase Signaling Pathway Targeted by Inhibitors.
Experimental Workflow for High-Content Screening
The overall workflow for the high-content screening campaign is outlined below. This process begins with the preparation of the compound library and culminates in the identification and confirmation of hit compounds.
Caption: High-Content Screening Experimental Workflow.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is common for high-throughput screening.
1. Materials and Reagents:
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound Plates: 384-well plates containing the this compound derivative library, typically at a stock concentration of 10 mM in DMSO.
-
Assay Plates: 384-well, black, clear-bottom microplates suitable for imaging.
-
Stains:
-
Hoechst 33342 (for nuclear staining)
-
CellTox™ Green Cytotoxicity Stain (for membrane integrity)
-
CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis detection)
-
-
Controls:
-
Negative Control: DMSO (vehicle)
-
Positive Control for Cytotoxicity: Staurosporine (1 µM)
-
-
Instrumentation:
-
Automated liquid handler
-
High-content imaging system
-
2. Cell Seeding:
-
Culture HCT116 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 2.5 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates (1000 cells/well).
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
3. Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library plates with culture medium to achieve a 2X final concentration.
-
Transfer 40 µL from the intermediate plates to the corresponding wells of the cell plates. The final compound concentration will be 10 µM with a final DMSO concentration of 0.1%.
-
Include wells with only DMSO (negative control) and staurosporine (positive control).
-
Incubate the assay plates for 48 hours at 37°C and 5% CO2.
4. Staining:
-
Prepare a 2X staining solution containing Hoechst 33342 (final concentration 1 µg/mL), CellTox™ Green (final concentration 1X), and CellEvent™ Caspase-3/7 Green (final concentration 2 µM) in culture medium.
-
Add 80 µL of the staining solution directly to each well.
-
Incubate the plates for 30 minutes at 37°C, protected from light.
5. Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), and FITC (CellTox Green and Caspase-3/7).
-
Capture at least four fields of view per well to ensure robust statistical analysis.
6. Image and Data Analysis:
-
Use image analysis software to segment and identify individual cells based on the Hoechst nuclear stain.
-
Quantify the following parameters for each cell:
-
Total Cell Count: Based on the number of identified nuclei.
-
Cytotoxicity: Measure the intensity of the CellTox™ Green signal within the nuclear mask.
-
Apoptosis: Measure the intensity of the Caspase-3/7 signal within the cytoplasm.
-
-
Calculate the average value for each parameter per well.
-
Determine the Z-factor for the assay using the positive and negative controls to assess assay quality. A Z-factor > 0.5 is considered excellent for HTS.
-
Identify "hit" compounds based on predefined criteria (e.g., >50% decrease in cell count and >3 standard deviations increase in apoptosis signal compared to the negative control).
Data Presentation
The quantitative data from the primary screen can be summarized in a structured table for easy comparison of the effects of different compounds.
| Compound ID | Concentration (µM) | Cell Count (Normalized to DMSO) | Cytotoxicity (% of Positive Control) | Apoptosis (% of Positive Control) | Hit Candidate |
| DMSO | 0.1% | 1.00 | 0 | 0 | No |
| Staurosporine | 1 | 0.25 | 100 | 100 | No |
| Cmpd-001 | 10 | 0.95 | 5 | 8 | No |
| Cmpd-002 | 10 | 0.45 | 15 | 85 | Yes |
| Cmpd-003 | 10 | 0.89 | 90 | 12 | No |
| Cmpd-004 | 10 | 0.38 | 20 | 92 | Yes |
Table 1: Hypothetical High-Content Screening Data Summary. This table presents example data from a primary screen of four hypothetical compounds derived from this compound. Normalization to controls allows for the identification of compounds that significantly impact cell health.
Hit Confirmation and Follow-up
Compounds identified as primary hits should undergo further validation:
-
Dose-Response Analysis: Test hit compounds over a range of concentrations to determine their IC50 values for cytotoxicity and EC50 values for apoptosis induction.
-
Orthogonal Assays: Confirm the mechanism of action using non-imaging-based assays. For example, if a compound is hypothesized to be a kinase inhibitor, its activity can be tested in a biochemical assay using the purified kinase.
-
Selectivity Profiling: Screen hit compounds against a panel of kinases to determine their selectivity profile.
Conclusion
This application note provides a detailed framework for utilizing high-content screening to identify and characterize novel anti-cancer compounds derived from an this compound-based library. The combination of multiplexed phenotypic analysis with automated imaging and data analysis allows for the efficient identification of promising lead candidates for further drug development. The detailed protocols and workflows presented here can be adapted to screen other compound libraries against various cancer cell lines and other disease models.
References
Application Notes and Protocols for Developing Biochemical Assays with N-Cyclopropyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-3-nitropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors for therapeutic development, particularly in oncology.[1] Its unique structure, featuring a cyclopropylamino group and a nitro-substituted pyridine ring, provides a versatile scaffold for the generation of diverse chemical libraries. These libraries can be screened against various protein kinases to identify novel modulators of cellular signaling pathways.
These application notes provide a comprehensive guide for researchers on how to utilize this compound in the development of biochemical assays for kinase inhibitor discovery. The focus is on the synthesis of derivative compounds and their subsequent evaluation in enzymatic assays.
Key Applications
This compound serves as a crucial starting material for the synthesis of compounds targeting protein kinases. Derivatives often feature a pyrido[4,3-d]pyrimidine core, a recognized "privileged structure" in drug discovery due to its presence in numerous clinically relevant kinase inhibitors.[1] Key kinase targets for inhibitors derived from this scaffold include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth and proliferation of cancer cells.
-
MEK1 and MEK2 Kinases: Key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
-
Discoidin Domain Receptors (DDR1 and DDR2): Receptor tyrosine kinases that are activated by collagen and play a role in fibrosis and cancer.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from scaffolds related to this compound. This data is provided for illustrative purposes to guide assay development and establish performance benchmarks.
Table 1: Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives against EGFR
| Compound ID | Modification on Pyrido[4,3-d]pyrimidine Core | EGFR IC50 (nM)[2] |
| EGFRi-1 | 7-(morpholin-4-yl) | 5.2 |
| EGFRi-2 | 7-(piperazin-1-yl) | 8.7 |
| EGFRi-3 | 7-((3S)-3-aminopyrrolidin-1-yl) | 1.5 |
| EGFRi-4 | 7-((3R)-3-aminopyrrolidin-1-yl) | 9.8 |
Table 2: Inhibitory Activity of a DDR1 Kinase Inhibitor
| Compound ID | Target Kinase | IC50 (nM)[3] |
| DDR1i-1 | DDR1 | 6.8 |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic kinase inhibitor from this compound and a subsequent biochemical assay to determine its inhibitory activity.
Protocol 1: Synthesis of a Pyrido[4,3-d]pyrimidine Kinase Inhibitor
This protocol describes a general method to synthesize a pyrido[4,3-d]pyrimidine core, which can be further functionalized to create a library of potential kinase inhibitors.
Materials:
-
This compound
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Iron powder
-
Acetic acid
-
Appropriate substituted benzamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of the formamidine intermediate: React this compound with DMF-DMA in an appropriate solvent and heat to form the N'-(N-cyclopropyl-3-nitropyridin-4-yl)-N,N-dimethylformamidine intermediate.
-
Reduction of the nitro group: Reduce the nitro group of the formamidine intermediate to an amino group using a reducing agent such as iron powder in acetic acid.
-
Cyclization to the pyrido[4,3-d]pyrimidine core: React the resulting diamine with a substituted benzamidine hydrochloride in the presence of a base like sodium methoxide in a solvent such as methanol to yield the cyclized pyrido[4,3-d]pyrimidine scaffold.
-
Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. This can be adapted for specific kinases like EGFR or MEK1.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, MEK1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and a phosphatase inhibitor
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader (luminescence, fluorescence, or absorbance-based)
-
384-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer.
-
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2.5 µL) to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and detect the product formation according to the manufacturer's instructions for the chosen detection reagent. This may involve measuring the amount of ADP produced or the level of substrate phosphorylation.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for kinase inhibitor discovery using this compound.
Caption: Inhibition of a generic kinase signaling pathway by a derivative compound.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Cyclopropyl-3-nitropyridin-4-amine Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract:
N-Cyclopropyl-3-nitropyridin-4-amine and its derivatives represent a class of heterocyclic compounds with potential for therapeutic applications. Publicly available data on the specific biological activities of derivatives of this exact scaffold is limited; however, the parent compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The broader class of nitropyridine-containing molecules has demonstrated a range of biological effects, including anticancer, antimalarial, and herbicidal activities, suggesting that derivatives of this compound are promising candidates for further investigation.[2][3]
These application notes provide a foundational guide for researchers interested in exploring the therapeutic potential of this compound class. Included are established synthetic protocols for the parent compound, a proposed workflow for investigating its derivatives, and general methodologies for key biological assays relevant to the potential applications of these molecules.
Overview of Therapeutic Potential
While specific therapeutic uses for derivatives of this compound are not yet clinically established, the structural motif is of significant interest. The nitropyridine core is a versatile scaffold, and the nitro group can be chemically reduced to an amine, providing a key point for further chemical modification to build a library of diverse compounds.[1] The demonstrated activity of other nitropyridine derivatives suggests several potential therapeutic avenues for exploration.
Table 1: Biological Activities of Structurally Related Nitropyridine Derivatives
| Compound Class | Therapeutic Area | Target/Mechanism of Action | Reported IC50 Values | Reference |
| Nitropyridine-based Sulfamides | Cancer | JAK2 Inhibition | 8.5–12.2 µM | [2] |
| Nitropyridine-chloroquine Hybrids | Infectious Disease | Antimalarial Activity | < 5 nM | [2] |
| 4-Arylidenethiazolidin-4-ones with Nitropyridine Moiety | Cancer | Cytotoxicity against MCF-7 and HepG2 cell lines | 6.41 µM (MCF-7), 7.63 µM (HepG2) | [2] |
| Pyridyloxy-substituted Acetophenone Oxime Ethers | Agriculture | Herbicidal Activity on Barnyard Grass | 27.7 mg/L | [2] |
| 2-Chloro-5-nitropyridine Derivatives | Agriculture | Insecticidal Activity | LD50 of 4–12 mg/L | [2] |
Note: The data in this table are for structurally related nitropyridine compounds and not for direct derivatives of this compound. This information is provided to illustrate the potential of the broader chemical class.
Experimental Protocols
Synthesis of this compound
The primary and most efficient method for synthesizing the parent compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This protocol is based on the reaction of 4-chloro-3-nitropyridine with cyclopropylamine.
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Characterization:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the cyclopropyl and pyridinyl protons.
-
Mass Spectrometry: Use ESI-MS to confirm the molecular weight of the product (179.18 g/mol ).[1]
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
Given that kinase inhibition is a primary area of investigation for nitropyridine derivatives, the following is a general protocol for assessing the inhibitory activity of newly synthesized compounds against a specific kinase. This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luciferase-driven luminescence signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualized Workflows and Pathways
Proposed Research Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of novel therapeutic agents starting from this compound.
Caption: Proposed workflow for drug discovery using this compound.
Example Signaling Pathway: MAPK/ERK
Many kinase inhibitors target components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified version of this pathway.
Caption: Simplified MAPK/ERK signaling pathway, a common target in cancer therapy.
Conclusion
This compound is a promising starting material for the development of novel therapeutics. While direct biological data on its derivatives are scarce, the chemical tractability of the scaffold and the known activities of related nitropyridine compounds provide a strong rationale for its exploration. The protocols and workflows presented here offer a foundational framework for researchers to synthesize, screen, and characterize new derivatives for potential use in oncology and other therapeutic areas. Further research is necessary to elucidate the specific biological targets and therapeutic applications of this compound class.
References
Application Notes and Protocols: N-Cyclopropyl-3-nitropyridin-4-amine as a Foundational Moiety for Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. While not typically employed as a molecular probe in its own right, its true value lies in its role as a versatile precursor for the synthesis of highly specific molecular probes, most notably potent and selective kinase inhibitors.[1] The unique electronic properties of its substituted pyridine ring system, featuring an electron-donating cyclopropylamino group and an electron-withdrawing nitro group, make it an ideal scaffold for chemical elaboration.[1] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the development of kinase inhibitor probes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 380605-28-7 | [1] |
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Purity | Typically >95-98% for research applications | [1] |
| Boiling Point | 345.645°C at 760 mmHg | [2] |
| Density | 1.453 g/cm³ | [2] |
| Flash Point | 162.841°C | [2] |
| Storage | Room temperature, in a dry and dark environment under inert gas. | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halo-3-nitropyridine with cyclopropylamine. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in DMF in a round-bottom flask, add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Kinase Inhibitor Synthesis
This compound serves as a key intermediate in the synthesis of a diverse range of kinase inhibitors. The nitro group can be readily reduced to an amine, which then allows for the construction of various heterocyclic ring systems, a common feature in many kinase inhibitors. A general scheme for this transformation and subsequent elaboration is presented below.
Caption: Logic flow for elaborating this compound into a kinase inhibitor.
Application as a Molecular Probe: Kinase Inhibition Assay
Once a kinase inhibitor is synthesized from the this compound scaffold, it can be used as a molecular probe to study the function of its target kinase. A common method for this is an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Synthesized inhibitor compound (solubilized in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase and the inhibitor at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Incubate the kinase and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Signaling Pathway Context
Kinase inhibitors developed from the this compound scaffold often target key nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. A simplified, generic kinase signaling cascade is illustrated below.
Caption: A simplified kinase cascade and a potential point of inhibition.
Conclusion
This compound is a fundamentally important starting material for the creation of sophisticated molecular probes for studying and targeting kinase activity. Its utility in the synthesis of kinase inhibitors provides researchers with powerful tools to investigate cellular signaling pathways and to develop novel therapeutic agents. The protocols and data presented herein offer a foundational guide for the synthesis and application of this versatile chemical entity in a research and drug development context. Proper safety precautions should always be observed when handling this and any other chemical compounds.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyclopropyl-3-nitropyridin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cyclopropyl-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This involves reacting 4-chloro-3-nitropyridine with cyclopropylamine.[1] This approach is favored for its efficiency and directness in forming the desired C-N bond.[1]
Q2: What are the critical reaction parameters to optimize for the SNAr synthesis?
A2: To maximize yield and purity, systematic optimization of the following parameters is crucial:
-
Solvent: Polar aprotic solvents are typically used.
-
Base: A non-nucleophilic base is often added to neutralize the hydrogen chloride generated during the reaction.[1]
-
Reaction Temperature: Temperature control is vital to prevent side reactions.
-
Stoichiometry: The ratio of 4-chloro-3-nitropyridine to cyclopropylamine should be carefully controlled.[1]
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, alternative methods exist, although they may be more complex or costly:
-
Buchwald-Hartwig Amination: This transition-metal-catalyzed cross-coupling reaction can be used to couple cyclopropylamine with a 4-halo-3-nitropyridine.[1] It typically requires a palladium or copper catalyst with a suitable phosphine ligand.[1]
-
Functional Group Interconversion: These routes involve modifying a pre-existing pyridine derivative.[1] For example, one could start with the nitration of 4-aminopyridine.[1]
Q4: How is the precursor, 4-chloro-3-nitropyridine, typically synthesized?
A4: 4-chloro-3-nitropyridine can be prepared from 4-hydroxypyridine. The process involves nitration to yield 4-hydroxy-3-nitropyridine, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom.[1]
Q5: What analytical techniques are essential for characterizing the final product?
A5: 1H and 13C NMR spectroscopy are critical to confirm the chemical structure of this compound. Specifically, these techniques verify the presence of the cyclopropyl group (typically with signals between δ 0.5–1.5 ppm) and the correct substitution pattern on the pyridine ring, influenced by the nitro group (signals at δ 8.5–9.0 ppm).[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the SNAr reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in 4-chloro-3-nitropyridine or cyclopropylamine can inhibit the reaction. 2. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 3. Inefficient base: The base may not be effectively neutralizing the HCl byproduct, thus slowing down the reaction. 4. Catalyst issue (if using one): If using a catalyst like CuBr, it may be inactive. | 1. Verify Purity: Confirm the purity of starting materials using NMR or another appropriate analytical technique. Purify if necessary. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C). A typical range is 30-40°C.[1] 3. Screen Bases: Test different non-nucleophilic bases, such as cesium carbonate or triethylamine. 4. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high: Elevated temperatures can lead to side reactions, such as the reduction of the nitro group.[1] 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to undesired side products. 3. Reaction time is too long: Extended reaction times can sometimes promote the formation of degradation products. | 1. Lower Temperature: Reduce the reaction temperature. For instance, if running at 50°C, try reducing it to 35°C.[1] 2. Adjust Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the amine is sometimes used. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. A typical duration is 48-72 hours.[1] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Product is not precipitating or is difficult to crystallize. | 1. Optimize Stoichiometry: Ensure the reaction goes to completion to minimize unreacted starting materials. 2. Chromatography: Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. 3. Solvent Screening for Crystallization: Test various solvent systems to find one that allows for effective crystallization of the final product. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions: Small changes in temperature, stirring speed, or reaction time can affect the outcome. 3. Atmospheric moisture: Some reagents may be sensitive to moisture. | 1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. 2. Maintain Strict Control: Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and consistent stirring. 3. Use Dry Conditions: Dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive. |
Experimental Protocols & Data
Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example and may require optimization.
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add cyclopropylamine (1.1-1.5 eq) and a base (e.g., cesium carbonate, 2.0 eq).
-
If a catalyst is used, add Copper(I) bromide (0.1–1.0 mol%).[1]
-
Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 48-72 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes reported and hypothetical yield data under different conditions to illustrate the impact of key parameters.
| Starting Material | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-3-nitropyridine | CuBr (0.5–1.0) | Cs₂CO₃ | DMSO | 35 | 48 | ~17–20 | [1] |
| 4-chloro-3-nitropyridine | None | K₂CO₃ | DMF | 50 | 48 | Hypothetical | - |
| 4-chloro-3-nitropyridine | None | Et₃N | NMP | 30 | 72 | Hypothetical | - |
| 4-bromo-3-nitropyridine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu | Toluene | 80 | 24 | Hypothetical | - |
Note: Hypothetical data is for illustrative purposes to guide optimization.
Visualizations
Experimental Workflow for SNAr Synthesis
Caption: Workflow for the SNAr synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of N-Cyclopropyl-3-nitropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclopropyl-3-nitropyridin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) route.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective leaving group on the 4-position of the pyridine ring. | The reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I. Ensure you are using a sufficiently reactive starting material like 4-fluoro-3-nitropyridine or 4-chloro-3-nitropyridine.[1] |
| Inappropriate solvent selection, leading to poor solubility of reactants. | Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the reactants and facilitate the SNAr reaction.[1] | |
| Insufficiently basic conditions to neutralize the acid byproduct. | Employ a suitable base like potassium carbonate (K₂CO₃) or an organic amine such as triethylamine (Et₃N) to scavenge the acid formed during the reaction.[1] | |
| Reaction temperature is too low, resulting in a slow reaction rate. | While higher temperatures can promote impurity formation, a carefully controlled increase in temperature may be necessary. Consider starting the reaction at a lower temperature and gradually warming it to room temperature or applying gentle heat.[1] | |
| Formation of Impurities | Reaction temperature is too high. | Overheating can lead to the formation of byproducts. It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant impurity generation. Monitor the reaction closely and maintain the optimal temperature.[1] |
| Potential for nitro-group migration. | Although less common, nitro-group migration has been observed in some nitropyridine systems. Careful control of reaction conditions can minimize this side reaction.[1] | |
| Presence of moisture or other reactive contaminants. | Ensure all reagents and solvents are dry and of high purity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Difficult Purification of the Final Product | Co-elution of impurities with the desired product during chromatography. | Optimize the chromatographic conditions by screening different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and stationary phases. |
| Product is not precipitating or crystallizing effectively. | If purification is by recrystallization, try different solvent systems. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The primary and most effective method is Nucleophilic Aromatic Substitution (SNAr). This involves reacting a 3-nitropyridine derivative with a suitable leaving group at the 4-position (e.g., 4-chloro-3-nitropyridine) with cyclopropylamine. The electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic attack by the cyclopropylamine.[1]
Q2: What are the critical parameters to optimize for the SNAr synthesis of this compound?
A2: The key parameters to optimize are the choice of leaving group, solvent, base, and reaction temperature. A systematic screening of these conditions is essential to maximize yield and purity while minimizing reaction time and byproduct formation.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative approaches include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] Another strategy involves functional group interconversion, for instance, by first synthesizing 4-amino-3-nitropyridine and then introducing the cyclopropyl group.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques can be used for characterization. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, with High-Resolution Mass Spectrometry (HRMS) providing the exact mass.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, and Nuclear Overhauser Effect Spectroscopy (NOESY) can help determine the conformation of the cyclopropyl group relative to the pyridine ring.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is a general guideline based on the reaction of 4-chloro-3-nitropyridine with cyclopropylamine.
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-3-nitropyridine (1 equivalent) in DMF or DMSO, add cyclopropylamine (1.1-1.5 equivalents) and a base such as potassium carbonate (2 equivalents) or triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
References
overcoming solubility issues with N-Cyclopropyl-3-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclopropyl-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 380605-28-7) is a nitroaromatic amine compound with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol .[1] It serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of kinase inhibitors for cancer treatment.[1]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol [1] |
| CAS Number | 380605-28-7[1] |
| Boiling Point | 345.645°C at 760 mmHg[2][3] |
| Density | 1.453 g/cm³[2][3] |
| Flash Point | 162.841°C[2][3] |
Q3: How should I store this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is recommended to store it under an inert atmosphere and protect it from light.[1]
Q4: What are the primary safety concerns when handling this compound?
This compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, and eye/face protection.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Users may encounter difficulties in dissolving this compound for their experiments. This guide provides a systematic approach to addressing these solubility challenges.
Issue: The compound is not dissolving in my chosen solvent.
Initial Steps:
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of the compound.
-
Solvent Selection: The choice of solvent is critical. Based on the chemical structure of this compound and related nitropyridine derivatives, polar aprotic solvents are likely to be most effective.
Recommended Solvents (in order of likely effectiveness):
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)[1]
Solubility Testing Workflow:
Caption: A workflow for systematically troubleshooting solubility issues.
Quantitative Solubility Data (Qualitative Assessment)
| Solvent | Type | Expected Solubility | Notes |
| DMSO | Polar Aprotic | High | Recommended as the first-choice solvent for creating stock solutions. |
| DMF | Polar Aprotic | High | A suitable alternative to DMSO. |
| DCM | Chlorinated | Moderate | May be useful in certain synthetic applications. |
| Methanol/Ethanol | Polar Protic | Low to Moderate | May require heating or sonication. Can be used as a co-solvent. |
| Water | Aqueous | Very Low | Insoluble for practical purposes without formulation aids. |
| Acetone | Ketone | Low | Generally not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 179.18 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 1.7918 mg of this compound for every 1 mL of DMSO.
-
Weighing: Carefully weigh the desired amount of the compound into a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, followed by vortexing.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Experimental Workflow for Stock Solution Preparation:
Caption: Step-by-step workflow for preparing a stock solution.
Protocol 2: General Method for Enhancing Aqueous Solubility for in vitro Assays
For many biological assays, a high concentration of organic solvent like DMSO can be toxic to cells. This protocol outlines a general approach to further dilute the DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Biologically compatible surfactant (e.g., Pluronic® F-127 or Kolliphor® EL)
-
Aqueous buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of the chosen surfactant in the desired aqueous buffer.
-
Serial Dilution:
-
Perform an initial dilution of your 10 mM DMSO stock into the 10% surfactant solution. For example, a 1:10 dilution to achieve a 1 mM solution.
-
Further dilute this intermediate solution into your final aqueous buffer to achieve the desired working concentration.
-
-
Vortexing: Vortex thoroughly between each dilution step to ensure homogeneity.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and include an equivalent DMSO concentration in your vehicle control. Aim for a final DMSO concentration of less than 0.5% in cell-based assays.
Signaling Pathway for Solubility Enhancement:
Caption: Logical pathway for enhancing aqueous solubility for biological assays.
References
Technical Support Center: Synthesis of N-Cyclopropyl-3-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclopropyl-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitropyridine with cyclopropylamine.[1] The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating the displacement of the chlorine atom at the 4-position by the cyclopropylamine nucleophile.
Q2: What are the typical reaction conditions for the SNAr synthesis of this compound?
A2: Typical reaction conditions involve the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base to scavenge the HCl generated during the reaction. Common bases include triethylamine (TEA) or potassium carbonate. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the desired reaction time.
Q3: What are the known and potential byproducts in this synthesis?
A3: Several byproducts can be formed during the synthesis of this compound. These can arise from incomplete reaction, side reactions of the starting materials, or subsequent reactions of the product.
Potential Byproducts Include:
-
Unreacted Starting Materials: 4-chloro-3-nitropyridine and cyclopropylamine.
-
Isomeric Aminopyridines: Depending on the purity of the starting 4-chloro-3-nitropyridine, isomeric byproducts such as 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine could react with cyclopropylamine to form the corresponding N-cyclopropyl-nitropyridin-2-amine isomers. It has been noted in the synthesis of a precursor, 4-amino-2-chloro-3-nitropyridine, that the 5-nitro isomer can be formed.
-
Nitro-Group Migration Products: In reactions of halo-nitropyridines with amines, the migration of the nitro group has been observed, which could lead to the formation of isomers.
-
Hydrolysis Product: 3-Nitro-4-hydroxypyridine can be formed if water is present in the reaction mixture.
-
Over-alkylation or Side Reactions of Cyclopropylamine: Although less common, the secondary amine product could potentially undergo further reactions, or cyclopropylamine itself could participate in side reactions depending on the conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst (if applicable).2. Low reaction temperature.3. Poor quality of starting materials.4. Insufficient reaction time. | 1. Use fresh catalyst or screen different catalysts.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Verify the purity of 4-chloro-3-nitropyridine and cyclopropylamine by NMR or GC-MS.4. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. |
| Presence of Unreacted 4-chloro-3-nitropyridine | 1. Insufficient amount of cyclopropylamine.2. Short reaction time.3. Low reaction temperature. | 1. Use a slight excess of cyclopropylamine (e.g., 1.1-1.2 equivalents).2. Increase the reaction time and monitor by TLC/LC-MS.3. Increase the reaction temperature in increments. |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Reaction temperature is too high, leading to side reactions.2. Presence of impurities in starting materials.3. Presence of water in the reaction mixture. | 1. Lower the reaction temperature.2. Purify the starting materials before use.3. Ensure all glassware is dry and use anhydrous solvents. |
| Difficult Purification | 1. Byproducts have similar polarity to the desired product. | 1. Optimize the chromatographic separation by screening different solvent systems for column chromatography.2. Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on nitropyridines.[1]
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or ethanol (to a concentration of approximately 0.1-0.5 M).
-
Add cyclopropylamine (1.1-1.2 equivalents) to the solution.
-
Add triethylamine (1.2-1.5 equivalents) or potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane).
-
Once the reaction is complete (typically after 2-6 hours), allow the mixture to cool to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume). If ethanol is used, concentrate the mixture under reduced pressure.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Data Presentation
Table 1: Summary of Potential Byproducts and their Identification
| Byproduct Name | Molecular Weight ( g/mol ) | Identification Method(s) | Expected Observations |
| 4-chloro-3-nitropyridine | 158.55 | GC-MS, LC-MS, ¹H NMR | Mass spectrum corresponding to the starting material. Distinct aromatic signals in the ¹H NMR. |
| Cyclopropylamine | 57.09 | GC-MS | Low molecular weight peak in the mass spectrum. |
| Isomeric N-cyclopropyl-nitropyridin-amines | 179.18 | LC-MS, ¹H NMR, ¹³C NMR | Same mass as the product but different retention time. Different chemical shifts and coupling patterns in NMR spectra. |
| 3-Nitro-4-hydroxypyridine | 140.10 | LC-MS, ¹H NMR | Mass spectrum corresponding to the hydrolyzed product. Absence of cyclopropyl signals in the ¹H NMR. |
Mandatory Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis and troubleshooting of this compound.
JAK-STAT Signaling Pathway
This compound is a precursor for the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT pathway is a critical signaling cascade involved in cellular processes like proliferation and differentiation.
Caption: Simplified JAK-STAT signaling pathway and the site of action for JAK inhibitors.
References
Technical Support Center: Optimizing Reaction Conditions for Nitropyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of nitropyridine derivatives. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging, often resulting in low yields?
A1: The direct nitration of pyridine is difficult due to the electron-deficient nature of the pyridine ring, which is caused by the electronegativity of the nitrogen atom.[1][2] Under the strong acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions such as high temperatures (300-330 °C) and the use of fuming nitric and sulfuric acids, which can lead to low yields and side product formation.[1]
Q2: How can I control the regioselectivity of nitration to obtain a specific isomer (e.g., 4-nitropyridine)?
A2: Direct electrophilic nitration of pyridine predominantly yields the 3-nitro isomer.[1] To achieve substitution at the 4-position, an indirect method involving the N-oxidation of pyridine is typically employed. The resulting pyridine N-oxide has an electron-rich N-oxide functional group that directs nitration to the 4-position.[1][3] The 4-nitropyridine N-oxide can then be deoxygenated using reagents like PCl₃ to yield 4-nitropyridine.[1][4]
Q3: I am observing significant amounts of dinitrated products. How can I favor mono-nitration?
A3: The formation of dinitrated products, or over-nitration, is a common issue, especially with activated pyridine derivatives. To promote mono-nitration, several strategies can be employed:
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second nitration.[2]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess increases the likelihood of multiple nitrations.[2]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise helps maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[2]
-
Monitor Reaction Time: Use techniques like TLC or GC-MS to monitor the reaction's progress and stop it when the desired mono-nitrated product is at its maximum concentration.[2]
Q4: What are the primary challenges when using nitropyridine derivatives in Suzuki or Buchwald-Hartwig cross-coupling reactions?
A4: The main challenges arise from the electron-deficient nature of the nitropyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[5] This can lead to low yields or reaction failure. Success in these reactions is highly dependent on the careful selection of the phosphine ligand and base.[5] For Suzuki couplings, common side reactions include protodeboronation of the boronic acid and dehalogenation of the nitropyridine starting material.[6] For Buchwald-Hartwig aminations, ensuring an inert atmosphere is crucial as the palladium catalysts are sensitive to oxygen.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Direct Nitration of Pyridine
This is a frequent problem due to the deactivation of the pyridine ring under acidic conditions.[1]
Troubleshooting Workflow
References
Technical Support Center: N-Cyclopropyl-3-nitropyridin-4-amine Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of N-Cyclopropyl-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 4-chloro-3-nitropyridine and cyclopropylamine. Side products from the synthesis, for instance, isomers formed during nitration of the pyridine ring, may also be present. Additionally, residual solvents from the reaction and workup can be a source of impurity.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between these methods will depend on the nature of the impurities and the desired final purity.
Q3: How should I store purified this compound to ensure its stability?
A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For extended storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q4: My purified this compound is a yellow to brownish solid. Is this normal?
A4: Yes, this compound is typically a yellow to orange or brownish solid. The color intensity can be indicative of the purity level, with highly pure samples generally being a lighter yellow. Discoloration can sometimes be caused by minor impurities or slight degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is cooling too rapidly, causing the compound to come out of solution above its melting point. | - Use a more polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).- Ensure a slow cooling rate. You can insulate the flask to slow down heat loss.- Try adding a seed crystal to induce crystallization. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or the chosen solvent is too good at dissolving the compound at all temperatures. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then gently heat until clear and allow to cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have very similar solubility characteristics to the desired product in the chosen solvent. | - Perform a second recrystallization using a different solvent system.- Consider a preliminary purification by column chromatography to remove the persistent impurities before a final recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant peak tailing or streaking on the column. | The basicity of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the silica gel surface. | - Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent to neutralize the acidic sites on the silica gel.[1] |
| The compound does not move from the top of the column. | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Poor separation of the desired product from impurities. | The chosen mobile phase does not provide adequate resolution between the compound and impurities. | - Optimize the solvent system by testing different solvent mixtures and ratios using Thin Layer Chromatography (TLC) first.- A shallower polarity gradient during elution can improve separation. |
| The compound appears to be degrading on the column. | This compound may be sensitive to the acidic nature of the silica gel over prolonged exposure. | - Minimize the time the compound spends on the column by using flash chromatography.- Consider using a less acidic stationary phase, such as neutral alumina. |
Quantitative Data Summary
The following table provides a hypothetical comparison of purification outcomes for this compound based on typical results for similar compounds.
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization (Ethanol) | ~85% | >98% | 70-85% | Effective for removing less polar and some isomeric impurities. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) | ~85% | >99% | 60-80% | Provides higher purity but may result in slightly lower yields due to product loss on the column. |
| Recrystallization followed by Column Chromatography | ~85% | >99.5% | 50-70% | A multi-step approach for achieving very high purity, suitable for pharmaceutical applications. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Mobile phase: A mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 9:1 hexane:ethyl acetate)
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber for monitoring
Methodology:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If streaking is observed on TLC, consider adding 0.5-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification refinement.
References
safe handling procedures for N-Cyclopropyl-3-nitropyridin-4-amine
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for the handling of N-Cyclopropyl-3-nitropyridin-4-amine. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is a chemical intermediate used in pharmaceutical research.[1] Proper handling is crucial to ensure laboratory safety. While a complete GHS classification is not uniformly available across all sources, the following information has been compiled from available safety data sheets and product information.
Hazard Summary Table
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | [1] |
Note: Some sources indicate that no data is available for a full GHS classification.[2][3][4] Users should handle this compound with care, assuming it may have other potential hazards.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory when handling this compound.
PPE Recommendations Table
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[1] |
| Skin and Body Protection | Laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or vapors.[1][2] |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
Q: What should I do in case of a small spill?
A:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect and Dispose: Carefully sweep the absorbed material into a designated chemical waste container.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Q: What is the first aid procedure for accidental skin or eye contact?
A:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Q: What should I do in case of inhalation?
A:
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[5]
-
Seek Medical Attention: If the person feels unwell or has difficulty breathing, call a poison center or doctor.[6] If breathing has stopped, provide artificial respiration.
Q: What if the compound is accidentally ingested?
A:
-
Do NOT Induce Vomiting.
-
Rinse Mouth: Rinse the mouth thoroughly with water.
-
Seek Immediate Medical Attention: Call a poison control center or doctor immediately.[5]
Frequently Asked Questions (FAQs)
Q: How should this compound be stored?
A: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] It is also recommended to store it under an inert gas and protected from light at room temperature.[1]
Q: What are the known incompatibilities for this compound?
A: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Q: What are the decomposition products of this compound?
A: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]
Q: Is this compound flammable?
Q: How should I dispose of waste containing this chemical?
A: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not let the product enter drains.
References
troubleshooting unexpected results in N-Cyclopropyl-3-nitropyridin-4-amine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclopropyl-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This typically involves the reaction of a 4-halo-3-nitropyridine, most commonly 4-chloro-3-nitropyridine, with cyclopropylamine in the presence of a base and a suitable solvent.[1]
Q2: What are the critical parameters to control in the synthesis of this compound?
Successful synthesis hinges on the careful optimization of several key parameters: the choice of leaving group on the pyridine ring, the solvent, the base, and the reaction temperature. A systematic screening of these conditions is crucial to maximize yield and purity while minimizing reaction time and byproduct formation.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.
Q4: What are the primary applications of this compound?
This compound is a valuable building block and intermediate in medicinal chemistry and pharmaceutical research.[1] Its primary application is in the synthesis of kinase inhibitors, a class of compounds extensively investigated for cancer treatment.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material (4-chloro-3-nitropyridine).
-
Isolation of the final product results in a low mass.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient reaction temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Be cautious, as excessively high temperatures can lead to side product formation.[1] |
| Ineffective base | Ensure the base is anhydrous and of good quality. Consider using a stronger base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).[1] |
| Poor solvent choice | The solvent should fully dissolve the starting materials. Polar aprotic solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are generally effective.[1] |
| Deactivated starting material | Verify the purity of the 4-chloro-3-nitropyridine. Impurities can inhibit the reaction. |
| Volatilization of cyclopropylamine | Cyclopropylamine has a low boiling point. Ensure the reaction is conducted in a sealed vessel or under reflux with an efficient condenser. |
Issue 2: Formation of Significant Impurities
Symptoms:
-
TLC analysis shows multiple spots in addition to the product and starting materials.
-
NMR or LC-MS analysis of the crude product reveals unexpected peaks.
Possible Impurities and Mitigation Strategies:
| Potential Impurity | Plausible Cause | Prevention and Removal |
| Isomeric Product (e.g., N-Cyclopropyl-5-nitropyridin-4-amine) | Nitro-group migration, which has been observed in some nitropyridine systems, especially at elevated temperatures.[1] | Maintain strict temperature control and avoid prolonged heating. Purification can be achieved by column chromatography, though separation may be challenging. |
| Di-substituted Product (Bis-amination) | Use of a large excess of cyclopropylamine. | Use a controlled stoichiometry of cyclopropylamine (typically 1.1 to 1.5 equivalents). |
| Ring-opened byproducts of cyclopropylamine | The strained cyclopropyl ring can be susceptible to opening under harsh conditions (e.g., very high temperatures or strongly acidic/basic conditions). | Maintain moderate reaction temperatures and avoid extreme pH conditions during workup. |
| Hydrolysis of starting material (4-hydroxy-3-nitropyridine) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Store starting materials in a desiccator. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The product co-elutes with impurities during column chromatography.
-
The product oils out or fails to crystallize during recrystallization attempts.
Troubleshooting Purification:
| Problem | Suggested Solutions |
| Co-elution in column chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using a different stationary phase if silica gel is ineffective. |
| Failure to crystallize | Ensure the crude product is sufficiently pure before attempting recrystallization. Try a variety of solvent systems; a mixture of a good solvent and a poor solvent often induces crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help. |
| Product is an oil | If the product is consistently an oil, it may be due to residual solvent or minor impurities. Try dissolving the oil in a suitable solvent and precipitating it by adding a non-solvent. Alternatively, high-vacuum drying may remove residual solvents. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-chloro-3-nitropyridine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).
-
Add cyclopropylamine (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Illustrative SNAr Reaction Conditions for Amination of 4-Halo-3-nitropyridines
This table is based on general principles of SNAr reactions on nitropyridines and serves as an illustrative guide.[1]
| Leaving Group (at C4) | Base | Solvent | Typical Temperature (°C) | Expected Reactivity |
| Fluoro (F) | K₂CO₃ | DMSO | 25 - 80 | High |
| Chloro (Cl) | Et₃N | Acetonitrile | 80 - 120 | Moderate |
| Bromo (Br) | Cs₂CO₃ | DMF | 100 - 140 | Moderate to Low |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in the synthesis.
References
preventing degradation of N-Cyclopropyl-3-nitropyridin-4-amine in solution
This technical support center provides guidance on preventing the degradation of N-Cyclopropyl-3-nitropyridin-4-amine in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Both the solid compound and its solutions should be stored under specific conditions to minimize degradation. Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] For solutions, it is recommended to prepare them fresh. If storage is necessary, store solutions at -20°C or -80°C and protect them from light.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is typically soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used in its synthesis.[4] While stable for short-term use in these solvents, long-term storage in any solvent is not recommended without specific stability data. Avoid reactive solvents or those containing impurities that could promote degradation.
Q3: What are the primary chemical liabilities of this compound that can lead to degradation?
A3: The structure of this compound contains several functional groups that can be susceptible to degradation:
-
Nitro Group: The electron-withdrawing nitro group makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.[4] This group can also be reduced to an amino group.[4] Nitroaromatic compounds can also be sensitive to light.
-
Secondary Amine: Secondary amines can be susceptible to oxidation.
-
Pyridine Ring: The activated ring system may react with strong acids, bases, or nucleophiles present in the solution.
Q4: Are there any known incompatible materials or reagents?
A4: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases. The nitro group is susceptible to reduction by agents like tin(II) chloride or catalytic hydrogenation.[4] The electron-deficient pyridine ring is reactive towards strong nucleophiles.
Troubleshooting Guide
This guide addresses common observational problems that may indicate degradation of this compound in solution.
Problem 1: The solution has changed color (e.g., turned yellow or brown).
| Potential Cause | Recommended Action |
| Photodegradation: Exposure to ambient or UV light may be causing decomposition, a common issue for nitroaromatic compounds. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Oxidation: The secondary amine or other parts of the molecule may be oxidizing upon exposure to air. | Degas solvents before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon). |
| pH-Mediated Degradation: The solution pH may be too high or too low, catalyzing hydrolysis or other reactions. | Ensure the pH of your solution is near neutral if possible. Buffer the solution if compatible with your experimental system. |
Problem 2: I observe new peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
| Potential Cause | Recommended Action |
| Hydrolytic Degradation: The molecule may be reacting with water in the solvent, potentially leading to cleavage of the cyclopropyl-amine bond or modification of the pyridine ring. | Use high-purity, anhydrous solvents. Prepare solutions fresh before each experiment. |
| Nitro Group Reduction: A reducing agent present as an impurity or as part of the experimental conditions could be reducing the nitro group to an amine, which would appear as a new, more polar peak. | Verify the purity of all reagents and solvents. Avoid conditions that favor reduction unless it is the intended reaction. |
| Solvent Reaction: The compound may be reacting with the solvent (e.g., nucleophilic attack on the pyridine ring by a solvent molecule or impurity). | Test stability in an alternative, less reactive solvent. DMSO and DMF are generally stable, but impurities can be an issue. |
Problem 3: I am experiencing low recovery or a decrease in the concentration of my stock solution over time.
| Potential Cause | Recommended Action |
| Adsorption to Container: The compound may be adsorbing to the surface of glass or plastic storage containers. | Use low-adsorption vials (e.g., silanized glass) for storage and handling. |
| Slow Degradation: The compound may be slowly degrading even under recommended storage conditions. | Prepare fresh solutions for each experiment. If storing, perform a stability check on your stock solution by comparing its concentration to a freshly prepared standard. |
| Precipitation: The compound may be precipitating out of solution, especially if stored at low temperatures. | Before use, bring the solution to room temperature and vortex thoroughly to ensure complete dissolution. Visually inspect for any precipitate. |
Data and Protocols
Summary of Handling and Stability Information
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, dark, tightly sealed container.[1][2][3] | Prevents uptake of moisture and degradation from light. |
| Storage (Solution) | -20°C to -80°C, protected from light. Prepare fresh. | Minimizes solvent evaporation and slows degradation kinetics. |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF.[4] | Good solubility and generally non-reactive. |
| Incompatible Conditions | Strong acids/bases, strong reducing/oxidizing agents, prolonged light exposure. | The molecule has multiple reactive functional groups.[4] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute with ACN:Water (1:1). Incubate at 60°C for 24 hours.
-
Photodegradation: Dilute with ACN:Water (1:1). Expose to direct sunlight or a photostability chamber for 24 hours.
-
-
Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of ACN:Water (1:1) and storing it at 4°C, protected from light.
-
Analysis:
-
After the incubation period, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).
-
Analyze all samples by HPLC-UV or LC-MS. Compare the chromatograms of the stressed samples to the control sample.
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples versus the control.
-
Identify major degradation products by their retention times and mass-to-charge ratios (if using LC-MS).
-
Visualizations
Troubleshooting Workflow for Solution Instability
References
scale-up considerations for N-Cyclopropyl-3-nitropyridin-4-amine production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of N-Cyclopropyl-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitropyridine with cyclopropylamine. The electron-withdrawing nitro group on the pyridine ring activates the 4-position for nucleophilic attack by cyclopropylamine, leading to the displacement of the chloride leaving group.[1]
Q2: What are the critical process parameters to control during the SNAr reaction for scale-up?
A2: For a successful and safe scale-up, the following parameters are crucial:
-
Temperature: The reaction is exothermic. Careful temperature control is necessary to prevent runaway reactions and minimize side product formation, such as the reduction of the nitro group at elevated temperatures.[1]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are typically used to ensure the solubility of reactants and facilitate the reaction.[1]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often employed to neutralize the hydrochloric acid generated during the reaction.[1]
-
Stoichiometry: Precise control of the molar ratios of reactants is essential to maximize yield and minimize unreacted starting materials and byproducts.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Exothermic Reaction: The SNAr reaction between 4-chloro-3-nitropyridine and cyclopropylamine can be exothermic. On a large scale, heat dissipation becomes critical to prevent a thermal runaway. Proper reactor design and cooling systems are essential.
-
Handling of Reagents: 4-chloro-3-nitropyridine and cyclopropylamine have their own specific handling and safety requirements. Refer to their Safety Data Sheets (SDS) for detailed information.
-
Nitro-containing Compound: this compound is a nitroaromatic compound. While generally stable, care should be taken to avoid conditions that could lead to decomposition, especially at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Product Yield
-
Q: My reaction yield is consistently low. What are the likely causes?
-
A: Low yield can be attributed to several factors. Firstly, ensure the quality of your starting materials, 4-chloro-3-nitropyridine and cyclopropylamine, as impurities can interfere with the reaction. Secondly, incomplete reaction is a common cause. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to ensure it has gone to completion. Suboptimal reaction temperature can also be a factor; while higher temperatures can increase the rate, they may also lead to degradation of the product or starting materials. Lastly, ensure efficient stirring, as poor mixing can lead to localized "hot spots" and incomplete reaction in a large-scale reactor.
-
Issue 2: Impurity Formation
-
Q: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I minimize them?
-
A: A common impurity is the unreacted starting material, 4-chloro-3-nitropyridine. This can be minimized by using a slight excess of cyclopropylamine and ensuring the reaction goes to completion. Another potential byproduct is 3-nitro-4-aminopyridine, which can arise from incomplete substitution.[1] The formation of other byproducts can occur if the reaction temperature is too high, leading to decomposition or side reactions. To minimize impurities, maintain strict temperature control and consider a gradual addition of cyclopropylamine to the reaction mixture to better manage the exotherm.
-
Issue 3: Difficult Product Isolation and Purification
-
Q: I am having trouble isolating a pure product. What are the recommended procedures for work-up and purification on a larger scale?
-
A: For large-scale production, direct crystallization from the reaction mixture or after a work-up procedure is often preferred over chromatography. After the reaction is complete, the reaction mixture can be quenched with water to precipitate the product. The choice of an appropriate recrystallization solvent is crucial for obtaining high purity. A solvent screen is recommended, with common choices including isopropanol, ethanol, or mixtures of these with water. If the product oils out, it may be necessary to perform a solvent exchange to a solvent in which the product is more soluble at elevated temperatures and less soluble at room temperature.
-
Experimental Protocols
Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |
| 4-chloro-3-nitropyridine | 158.54 | 1.0 |
| Cyclopropylamine | 57.09 | 1.1 - 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 |
| Dimethylformamide (DMF) | - | - |
Procedure:
-
Reaction Setup: In a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermometer, and a condenser, charge 4-chloro-3-nitropyridine (1.0 eq) and Dimethylformamide (DMF, 5-10 volumes).
-
Addition of Base: Add potassium carbonate (1.5 eq) to the stirred solution.
-
Reactant Addition: Slowly add cyclopropylamine (1.1-1.2 eq) to the reaction mixture at a controlled rate to maintain the internal temperature between 20-30 °C. The addition is exothermic.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the consumption of 4-chloro-3-nitropyridine is complete.
-
Work-up: Once the reaction is complete, slowly add water (10-20 volumes) to the reaction mixture to precipitate the crude product. Stir the resulting slurry for 1-2 hours.
-
Isolation: Filter the solid product and wash it with water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Purification by Recrystallization
-
Solvent Selection: Based on a preliminary solvent screen, select an appropriate solvent for recrystallization (e.g., isopropanol).
-
Dissolution: Suspend the crude this compound in the chosen solvent (5-10 volumes) in a clean reactor. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for crystallization. Further cool the mixture to 0-5 °C and hold for 1-2 hours to maximize the yield.
-
Isolation and Drying: Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 20-25 | 24 | 92 | 98.5 |
| 40-45 | 12 | 95 | 97.0 |
| 60-65 | 6 | 90 | 95.2 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound production.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Cyclopropyl-3-nitropyridin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
N-Cyclopropyl-3-nitropyridin-4-amine serves as a pivotal scaffold in medicinal chemistry, primarily recognized as a key intermediate in the development of potent kinase inhibitors for cancer therapy.[1] The unique electronic properties of the nitropyridine ring, combined with the structural features of the N-cyclopropyl group, make this compound and its analogs a subject of significant interest in the exploration of new therapeutic agents. This guide provides a comparative overview of the biological activities of this compound analogs, supported by available experimental data and detailed methodologies.
Comparative Biological Activity
While a direct head-to-head comparison of a comprehensive series of this compound analogs is not extensively documented in a single study, the broader class of substituted nitropyridines and aminopyridines has been widely investigated. The biological activity of these compounds is significantly influenced by the nature of the substituents on the pyridine ring and the amine group. The data presented below is a compilation from various studies on related pyridine derivatives, offering insights into the structure-activity relationships (SAR) that likely govern the efficacy of this compound analogs.
Key biological activities associated with this class of compounds include kinase inhibition and antiproliferative effects against cancer cell lines. The N-cyclopropyl moiety is often incorporated into drug candidates to improve metabolic stability and potency.
Data Presentation: Representative Biological Activities of Substituted Pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against different biological targets, illustrating the impact of structural modifications on their activity.
| Compound Class | Specific Analog | Target/Cell Line | Biological Activity (IC50) | Reference |
| N-(pyridin-3-yl)pyrimidin-4-amines | Compound 7l | CDK2/cyclin A2 | 64.42 nM | [2] |
| MV4-11 (Leukemia) | 0.83 µM | [2] | ||
| HT-29 (Colon Cancer) | 2.12 µM | [2] | ||
| MCF-7 (Breast Cancer) | 3.12 µM | [2] | ||
| HeLa (Cervical Cancer) | 8.61 µM | [2] | ||
| Pyrido[2,3-d]pyrimidine Derivatives | PD-0332991 | CDK4 | 5.36 nM | [3] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | Compound 5a | EGFR | 36.7 nM | [4] |
| Leukemia, CNS, NSCLC cell lines | ~10 nM (GI50) | [4] | ||
| Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Human protein kinase CK2 | 0.1 µM | [5] |
| 5-nitropyridin-2-yl derivative | Not specified | Chymotrypsin | 8.67 ± 0.1 µM | [6] |
| Urease | 29.21 ± 0.98 µM | [6] | ||
| JAK2 Inhibitors | Sulfamide 6 series | JAK2 | 8.5–12.2 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of biological activity data. Below are standard protocols for a kinase inhibition assay and a cell viability assay, which are fundamental in evaluating compounds like this compound and its analogs.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Objective: To quantify the potency of a compound in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[3]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Reaction Setup: To each well of a 384-well plate, add the following in order:
-
1 µL of the test compound dilution or DMSO (for control).
-
2 µL of the kinase solution.
-
2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[4]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely correlated with kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of a compound on the viability and proliferation of cancer cells and to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the biological evaluation of this compound and its analogs.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: An In Vitro Comparison of Aminopyridine-Based JAK2 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. While foundational chemical building blocks like N-Cyclopropyl-3-nitropyridin-4-amine are pivotal in the synthesis of novel therapeutics, direct in vitro activity data for such intermediates is often unavailable.[1] This guide, therefore, focuses on the downstream application of similar aminopyridine scaffolds, offering a comparative analysis of the in vitro activity of several Janus kinase 2 (JAK2) inhibitors. The dysregulation of the JAK-STAT signaling pathway is a known driver of myeloproliferative neoplasms, making JAK2 a critical therapeutic target. [2]
This guide provides a comparative look at the in vitro performance of a representative 2-aminopyridine derivative against other known JAK2 inhibitors. The data is presented to facilitate an objective comparison, supported by detailed experimental methodologies and visual representations of the underlying biological and experimental frameworks.
Comparative In Vitro Activity of JAK2 Inhibitors
The following table summarizes the in vitro inhibitory activity of a potent 2-aminopyridine derivative and compares it with other established JAK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Selectivity over JAK1 | Selectivity over JAK3 | Reference Compound(s) |
| Compound 21b | JAK2 | 9 | 276-fold | 184-fold | Crizotinib |
| Compound 16m-(R) | JAK2 | 3 | 85-fold | 76-fold | - |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | ~1-fold | >130-fold | - |
| Fedratinib | JAK2 | 3 | >30-fold | >20-fold | - |
Data for compounds 21b and 16m-(R) are derived from studies on 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[2][3] Data for Ruxolitinib and Fedratinib are from publicly available sources.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol provides a representative methodology for determining the in vitro inhibitory activity of a compound against a specific protein kinase, such as JAK2. This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput screening.[4]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Biotinylated peptide substrate specific for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Detection reagents:
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
-
384-well plates (low-volume, white)
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the purified kinase enzyme in the kinase assay buffer.
-
Add the kinase reaction mixture to all wells of the assay plate.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Prepare a substrate/ATP mixture containing the biotinylated peptide substrate and ATP at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a suitable buffer.
-
Stop the kinase reaction by adding the detection mixture to each well.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the ratio of the emission signals.
-
Normalize the data relative to the positive and negative controls.
-
Plot the normalized data as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological pathway being targeted, the following diagrams are provided.
References
- 1. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 4. benchchem.com [benchchem.com]
Comparative Guide to Kinase Inhibitor Scaffolds: A Structure-Activity Relationship Analysis of Pyridine-Based and Pyrazolopyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The data presented herein is compiled from published research and is intended to serve as a resource for medicinal chemists and drug discovery scientists.
N-(pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its dysregulation is implicated in various cancers. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been explored for the development of potent CDK2 inhibitors.[1][2][3][4]
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro inhibitory activity of a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives against the CDK2/cyclin A2 complex and their anti-proliferative effects on various cancer cell lines.[1]
| Compound | CDK2/cyclin A2 IC50 (nM)[1] | MV4-11 IC50 (µM)[1] | HT-29 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | HeLa IC50 (µM)[1] |
| 7l | 64.42 | 0.83 | 2.12 | 3.12 | 8.61 |
| Palbociclib (Reference) | - | 0.92 | 6.84 | - | 11.26 |
| AZD5438 (Reference) | - | 1.74 | 10.67 | - | 0.73 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Structure-Activity Relationship (SAR) Summary
The SAR for this series indicates that specific substitutions on the pyrimidine ring are crucial for potent CDK2 inhibition and anti-proliferative activity. Compound 7l , the most promising of the series, demonstrated potent and broad anti-proliferative efficacy across diverse cancer cell lines, with IC50 values comparable to the reference drugs Palbociclib and AZD5438.[1] Further mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner in HeLa cells.[1]
4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amine Derivatives as MNK1/2 Inhibitors
An alternative to the pyridine-based scaffold, the pyrazolo[3,4-b]pyridine core has been investigated for the inhibition of MNK1 and MNK2, kinases involved in the regulation of protein synthesis and oncogenesis.[5][6]
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activities of selected 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine derivatives against MNK1 and MNK2 are presented below.
| Compound | MNK1 IC50 (µM)[6] | MNK2 IC50 (µM)[6] |
| EB1 (6b) | 0.69 | 9.4 |
| EB2 (6g) | - | - |
| EB3 (6o) | - | - |
| CGP57380 (Reference) | - | - |
IC50 values were determined through an in vitro radiometric kinase assay.
Structure-Activity Relationship (SAR) Summary
The SAR of this series highlights the importance of the aryl substituents at the 4 and 6 positions of the pyrazolo[3,4-b]pyridine core for potent and selective MNK inhibition.[5] Compound EB1 emerged as a selective MNK1 inhibitor, with a 14-fold lower IC50 for MNK1 compared to MNK2.[6] Cellular studies using MDA-MB-231 cells showed a dose-dependent inhibition of MNK activity, as evidenced by the reduced phosphorylation of the downstream substrate eIF4E.[6]
Experimental Protocols
In Vitro CDK2 Kinase Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against the CDK2/cyclin A2 kinase.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
To the wells of a 384-well plate, add 1 µL of the test compound (or 5% DMSO for control).
-
Add 2 µL of the CDK2/cyclin A2 enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[7][8]
In Vitro MNK1/2 Radiometric Kinase Assay
This protocol describes a method for measuring the inhibitory activity of compounds against MNK1 and MNK2 kinases.
Materials:
-
Recombinant MNK1 or MNK2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM MgAc)
-
Substrate (e.g., eIF4E)
-
[γ-³²P]ATP
-
Test compounds
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and the test compound at various concentrations.
-
Add the MNK1 or MNK2 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by spotting the mixture onto filter paper and washing with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Determine the IC50 values by analyzing the dose-response curves.[9]
Visualizations
Signaling Pathway
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
Comparative Analysis of Fedratinib, a Kinase Inhibitor Derived from N-Cyclopropyl-3-nitropyridin-4-amine, with other JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fedratinib, a Janus kinase 2 (JAK2) inhibitor synthesized from the novel chemical intermediate N-Cyclopropyl-3-nitropyridin-4-amine, against other approved JAK2 inhibitors, Pacritinib and Momelotinib. This objective comparison is supported by experimental data on their biochemical potency, selectivity, and clinical efficacy, providing a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.
Introduction to this compound in Drug Discovery
This compound serves as a key building block in the synthesis of a new generation of kinase inhibitors. Its unique structural features, including the cyclopropyl group which can enhance metabolic stability and potency, and the nitropyridine core, a versatile scaffold for creating specific interactions with kinase active sites, make it an attractive starting point for medicinal chemists. The development of Fedratinib, a potent and selective JAK2 inhibitor, highlights the potential of this chemical entity in generating novel therapeutics for myeloproliferative neoplasms.
Comparative Analysis of Kinase Inhibitor Performance
The following sections provide a detailed comparison of Fedratinib with other clinically approved JAK2 inhibitors, Pacritinib and Momelotinib. The data presented is compiled from publicly available literature and clinical trial results.
Biochemical Potency and Selectivity
The inhibitory activity of Fedratinib, Pacritinib, and Momelotinib against JAK2 and other kinases is summarized in the table below. This data is crucial for understanding the selectivity profile of each drug and predicting potential off-target effects.
| Kinase Target | Fedratinib IC50 (nM) | Pacritinib IC50 (nM) | Momelotinib IC50 (nM) |
| JAK2 | 3 | 23 | 11 |
| JAK1 | ~105 | 1280 | - |
| JAK3 | >1000 | 520 | - |
| TYK2 | ~405 | 50 | - |
| FLT3 | 15 | 22 | - |
| ACVR1 | - | - | Inhibits |
Clinical Efficacy in Myelofibrosis
A key measure of efficacy for JAK2 inhibitors in the treatment of myelofibrosis is the reduction in spleen volume. The following table summarizes the percentage of patients achieving a ≥35% reduction in spleen volume at 24 weeks in clinical trials.
| Drug | Percentage of Patients with ≥35% Spleen Volume Reduction |
| Fedratinib | ~36-47% [1][2][3] |
| Pacritinib | ~19% [1] |
| Momelotinib | ~27% [1] |
Percentages are based on data from various clinical trials and may vary depending on the patient population and study design.
Comparative Safety and Tolerability
An indirect treatment comparison of Momelotinib and Fedratinib suggests differences in their safety profiles. Momelotinib was associated with a lower risk of certain adverse events, including anemia, diarrhea, and nausea, compared to Fedratinib[4][5][6].
Experimental Protocols
A detailed understanding of the experimental methodologies used to generate comparative data is essential for researchers. Below is a representative protocol for a biochemical Janus Kinase 2 (JAK2) inhibition assay.
Protocol: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
1. Principle:
This assay measures the activity of the JAK2 enzyme by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The inhibition of JAK2 by a test compound is determined by the increase in the luminescence signal, which is inversely proportional to the enzyme's activity.
2. Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test compounds (e.g., Fedratinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing JAK2 enzyme and the peptide substrate in kinase assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
JAK-STAT Signaling Pathway and Point of Inhibition
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by Fedratinib.
Experimental Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase III Trial: Fedratinib Reduces Spleen Size in Ruxolitinib-Refractory Myelofibrosis | Docwire News [docwirenews.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of N-Cyclopropyl-3-nitropyridin-4-amine and its Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cyclopropyl-3-nitropyridin-4-amine serves as a crucial building block in the synthesis of a diverse range of kinase inhibitors.[1] While this specific compound is primarily a synthetic intermediate, its core aminopyridine structure is a well-established scaffold for potent and selective kinase inhibitors.[2][3][4][5] This guide provides a comparative analysis of the kinase selectivity of aminopyridine-based inhibitors, offering insights into their performance against various kinases and detailing the experimental protocols for such assessments. The data presented here is based on published studies of aminopyridine derivatives to illustrate a typical selectivity profile.
Comparative Kinase Inhibition Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50 values) of representative aminopyridine-based kinase inhibitors against a panel of kinases, demonstrating the potential for this class of compounds to achieve high potency and selectivity. For comparative purposes, the well-known non-selective kinase inhibitor, Staurosporine, is included.
| Kinase Target | Aminopyridine Inhibitor A (IC50, nM) | Aminopyridine Inhibitor B (IC50, nM) | Staurosporine (IC50, nM) | Kinase Family |
| JNK1 | 25 | >10,000 | 6 | MAPK |
| JNK2 | 12 | >10,000 | 4 | MAPK |
| p38α | >10,000 | 11 | 8 | MAPK |
| JAK2 | >10,000 | 3 | 20 | TK |
| CDK2/cyclin A | 85 | >5,000 | 3 | CMGC |
| GSK-3β | 210 | >5,000 | 10 | CMGC |
| PIM1 | 45 | >5,000 | 7 | CAMK |
| ROCK1 | 1,200 | >5,000 | 12 | AGC |
| AKT1 | >10,000 | >5,000 | 30 | AGC |
| EGFR | 4,500 | >5,000 | 150 | TK |
| VEGFR2 | 3,800 | >5,000 | 200 | TK |
| FGFR1 | >10,000 | >5,000 | 180 | TK |
Data is illustrative and compiled from various sources on aminopyridine-based kinase inhibitors for comparative purposes.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. Below are detailed methodologies for key experiments typically employed in the characterization of compounds such as this compound derivatives.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This biochemical assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., aminopyridine derivative) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted test compound or DMSO (for vehicle control).
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the amount of incorporated radiolabel using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can engage its target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrate
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway, if necessary.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein and a downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target kinase and its substrate.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the inhibition of a generic MAP kinase signaling pathway by a selective aminopyridine-based inhibitor.
Caption: Inhibition of the MEK kinase in the MAPK signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a test compound.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of N-Cyclopropyl-3-nitropyridin-4-amine-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a paramount objective in modern drug discovery. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. N-Cyclopropyl-3-nitropyridin-4-amine has emerged as a valuable scaffold in the synthesis of a new generation of kinase inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity profile of a hypothetical kinase inhibitor derived from this scaffold, herein named Cycpro-nitropyridine Kinase Inhibitor (CNKI), against two well-established, structurally distinct kinase inhibitors, Lapatinib and Dasatinib. This guide is intended to serve as a practical framework for researchers evaluating the selectivity of novel chemical entities.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A comprehensive understanding of a compound's interactions across the human kinome can preempt potential adverse effects and reveal opportunities for drug repositioning. The following table summarizes the hypothetical binding affinities of CNKI, Lapatinib, and Dasatinib against a panel of selected kinases, simulating data that would be generated from a KINOMEscan™ assay.
| Kinase Target | CNKI (% Control @ 1 µM) | Lapatinib (% Control @ 1 µM) | Dasatinib (% Control @ 1 µM) |
| Primary Targets | |||
| EGFR | 5 | 2 | 15 |
| ABL1 | 85 | 90 | 1 |
| Selected Off-Targets | |||
| SRC | 45 | 75 | 5 |
| VEGFR2 | 60 | 80 | 10 |
| PDGFRβ | 70 | 85 | 8 |
| c-KIT | 75 | 88 | 7 |
| MEK1 (MAP2K1) | 90 | 95 | 50 |
| PIK3CA | 92 | 96 | 65 |
| AURKA | 88 | 92 | 40 |
Data is presented as "% Control," where a lower value indicates stronger binding of the inhibitor to the kinase.
Experimental Protocols
To ensure robust and reproducible cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for two widely accepted assays for determining kinase inhibitor selectivity.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[2][3]
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as DNA-tagged fusion proteins.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound (e.g., CNKI) is incubated at a fixed concentration (typically 1 µM) with the kinase and the immobilized ligand in a multi-well plate.
-
Quantification: Following incubation and washing steps, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the beads compared to a vehicle (DMSO) control ("% Control"). A lower "% Control" value signifies a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by performing the assay with a range of compound concentrations.[2]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein enhances the protein's thermal stability. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[4][5]
Methodology:
-
Cell Treatment: A suitable cell line expressing the target kinase(s) is incubated with the test compound at various concentrations. A vehicle control is included.
-
Heat Shock: The treated cells are then heated to a specific temperature for a defined period (e.g., 3-8 minutes) in a thermal cycler. A non-heated control is also included.
-
Cell Lysis and Protein Extraction: After the heat shock, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification and Western Blot Analysis: The concentration of the soluble protein fractions is determined. Equal amounts of protein are then analyzed by SDS-PAGE and Western blotting using antibodies specific for the target kinase(s) and a loading control.
-
Data Analysis: The intensity of the protein bands is quantified. An increase in the amount of soluble target protein at a given temperature in the presence of the compound compared to the vehicle control indicates target engagement and stabilization. Isothermal dose-response curves can be generated to determine the cellular EC50 for target engagement.[4][6]
Signaling Pathways and Experimental Workflows
Understanding the potential impact of off-target kinase inhibition on cellular signaling is crucial. The following diagrams illustrate a simplified signaling pathway and the experimental workflows for assessing kinase inhibitor cross-reactivity.
Caption: A simplified diagram of the MAPK and PI3K-Akt signaling pathways, which are frequently affected by off-target kinase inhibitor activity.[7][8]
Caption: A comprehensive workflow for characterizing the cross-reactivity profile of a novel kinase inhibitor.
References
- 1. This compound|CAS 380605-28-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Kinase Inhibitor Scaffold: A Comparative Analysis Against DNA-PK Reference Compounds
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of oncological research. This guide provides a comparative benchmark analysis of a potent DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, against established reference compounds, NU7441 and M3814 (Peposertib). AZD7648, synthesized from a nitropyridine-based precursor, exemplifies the therapeutic potential of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Its inhibition represents a promising strategy to potentiate the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the in vitro potency of AZD7648 against DNA-PK in comparison to the well-characterized inhibitors NU7441 and M3814. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Assay Type |
| AZD7648 | DNA-PK | 0.6 | Biochemical Assay[1][2] |
| NU7441 (KU-57788) | DNA-PK | 14 | Cell-free Assay[1][3][4] |
| M3814 (Peposertib) | DNA-PK | 0.6 | Biochemical Assay[5] |
Signaling Pathway Context: The Role of DNA-PK in DNA Damage Response
DNA-PK plays a pivotal role in the cellular response to DNA double-strand breaks. The following diagram illustrates the non-homologous end joining (NHEJ) pathway, highlighting the central function of DNA-PK.
Experimental Protocols: In Vitro DNA-PK Kinase Inhibition Assay
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. A common method is a biochemical kinase assay, which measures the enzymatic activity of purified DNA-PK in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DNA-PK by 50%.
Materials:
-
Purified human DNA-PK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
DNA-PK peptide substrate (e.g., a p53-based peptide)[7]
-
[γ-³²P]ATP or unlabeled ATP (for luminescence-based assays)
-
Test compound (e.g., AZD7648) and reference compounds, serially diluted
-
96-well or 384-well assay plates
-
Phosphocellulose paper (for radiometric assays) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Reaction Setup: In each well of an assay plate, combine the kinase buffer, a fixed concentration of the DNA-PK peptide substrate, and the purified DNA-PK enzyme.
-
Inhibitor Addition: Add varying concentrations of the test and reference compounds to the wells. Include a DMSO control (vehicle) for 100% enzyme activity and a no-enzyme control for background.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stopping the Reaction: Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a suitable buffer (e.g., 0.75% phosphoric acid) to remove the unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the DNA-PK activity. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.
This comparative guide demonstrates the high potency of the nitropyridine-derived inhibitor, AZD7648, positioning it as a leading compound for further preclinical and clinical investigation. The provided methodologies offer a standardized framework for the evaluation of novel kinase inhibitors targeting the DNA damage response pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 4. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
correlating in vitro and in vivo data for N-Cyclopropyl-3-nitropyridin-4-amine
An Expert's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for Novel Kinase Inhibitors, a Case Study with Rociletinib
This guide provides a comprehensive framework for correlating in vitro activity with in vivo efficacy for novel therapeutic compounds, using the epidermal growth factor receptor (EGFR) inhibitor Rociletinib (formerly CO-1686) as a practical case study. While the initial query focused on N-Cyclopropyl-3-nitropyridin-4-amine, a compound with limited publicly available data, Rociletinib offers a well-documented developmental history, making it an excellent analogue to illustrate the critical scientific principles and methodologies involved in translational research. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical data correlation.
Introduction: The Challenge of Translational Prediction
A central challenge in drug discovery is the accurate prediction of a compound's in vivo performance based on its in vitro characteristics. A strong in vitro profile is essential, but it is not always a guarantee of in vivo success. This guide will dissect the multifaceted process of establishing a meaningful correlation between these two data domains, a crucial step in de-risking a compound's progression towards clinical trials.
We will explore the journey of Rociletinib, a covalent inhibitor of mutant EGFR, to illustrate key concepts. Rociletinib was developed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC), a significant unmet clinical need. Its story provides valuable lessons in assay selection, data interpretation, and the establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
In Vitro Characterization: Building the Foundation
The initial assessment of a compound's potential begins with a robust in vitro characterization. This phase aims to quantify the compound's potency, selectivity, and mechanism of action in controlled, isolated biological systems.
Biochemical Assays: Potency at the Molecular Target
The first step is to determine the direct inhibitory activity of the compound against its purified target enzyme. For Rociletinib, this involved assessing its ability to inhibit the kinase activity of various EGFR isoforms.
Key Parameter: IC50 (half-maximal inhibitory concentration) - the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Target | Rociletinib IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR L858R/T790M (mutant) | 20.6 | 3,981 |
| EGFR (wild-type) | 227 | 24 |
Data synthesized from literature sources.
This data immediately highlights Rociletinib's dual potency against the activating mutation (L858R) and the resistance mutation (T790M), coupled with a more than 10-fold selectivity over wild-type (WT) EGFR. This selectivity is a critical design feature to minimize off-target effects and improve the therapeutic window.
Cell-Based Assays: Activity in a Biological Context
While biochemical assays confirm target engagement, cell-based assays provide a more biologically relevant context by assessing the compound's ability to inhibit the target within a living cell. This accounts for factors like cell permeability and interaction with intracellular components.
Key Parameter: Cellular IC50 - the concentration of the inhibitor required to inhibit a cellular process (e.g., phosphorylation of a downstream target, cell proliferation) by 50%.
| Cell Line | EGFR Status | Rociletinib Cellular IC50 (nM) |
| NCI-H1975 | L858R/T790M | 21 |
| PC-9 | Del19 | 7 |
| A431 | Wild-Type | >3000 |
Data synthesized from literature sources.
The cellular data for Rociletinib strongly correlates with the biochemical data, demonstrating potent inhibition of proliferation in EGFR-mutant cell lines while sparing wild-type cells. This reinforces the compound's selectivity profile observed in enzymatic assays.
Experimental Protocol: In Vitro Cell Proliferation Assay
-
Cell Plating: Seed NSCLC cell lines (e.g., NCI-H1975, PC-9, A431) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., Rociletinib) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which are indicative of metabolic activity and cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical in vitro cell proliferation assay.
In Vivo Evaluation: Assessing Performance in a Complex System
In vivo studies in animal models are the next critical step to understand how the compound behaves in a whole organism. This phase evaluates the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.
Pharmacokinetics (PK): What the Body Does to the Drug
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. The goal is to establish a dosing regimen that maintains the drug concentration in the plasma and at the tumor site above the target IC50.
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure over time.
-
T1/2: Half-life of the compound.
For Rociletinib, oral administration in mouse models demonstrated good bioavailability and a half-life that supported twice-daily dosing to maintain target coverage.
Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body
PD studies measure the biological effect of the drug on its target in the living animal. This is often done by taking tumor biopsies at various time points after dosing and measuring the inhibition of the target's activity (e.g., phosphorylation of EGFR). Efficacy studies assess the ultimate therapeutic outcome, such as tumor growth inhibition.
Rociletinib demonstrated significant, dose-dependent tumor growth inhibition in mouse xenograft models using the NCI-H1975 cell line (EGFR L858R/T790M). At well-tolerated doses, it led to tumor regression, a strong indicator of potent anti-cancer activity.
Caption: Standard workflow for an in vivo xenograft efficacy study.
The Correlation: Connecting the Dots Between In Vitro and In Vivo
The crux of translational science lies in establishing a clear and logical link between the in vitro data and the in vivo outcomes.
The PK/PD/Efficacy Triangle
A successful correlation hinges on the integration of PK, PD, and efficacy data.
-
In Vitro Potency as a Benchmark: The cellular IC50 (21 nM for H1975 cells) serves as the minimum therapeutic threshold. The goal is to achieve and maintain free plasma concentrations of the drug above this level for a significant portion of the dosing interval.
-
PK Defines Exposure: Pharmacokinetic studies for Rociletinib determined the oral dose required to achieve plasma concentrations that consistently exceeded the 21 nM IC50.
-
PD Confirms Target Engagement: In vivo PD studies confirmed that at these exposures, Rociletinib effectively inhibited the phosphorylation of EGFR in the tumors. This provides a direct mechanistic link between the drug's presence and its biological effect.
-
Efficacy is the Ultimate Readout: The observed tumor regression in xenograft models at these dose levels provides the ultimate validation of the in vitro hypothesis. The potent in vitro activity translated into a powerful anti-tumor effect in vivo because a sufficient and sustained concentration of the drug reached the target and engaged it as intended.
Caption: The relationship between in vitro and in vivo data.
Comparison with an Alternative: Gefitinib
Comparing Rociletinib's profile to a first-generation EGFR inhibitor like Gefitinib further clarifies the importance of the complete data package.
-
Gefitinib's In Vitro Profile: Potent against activating mutations but very weak against the T790M resistance mutation (IC50 > 3,000 nM).
-
Gefitinib's In Vivo Performance: Shows efficacy in xenograft models with activating mutations but fails to inhibit the growth of T790M-positive tumors like NCI-H1975.
-
The Correlation: The in vitro data for Gefitinib accurately predicted its in vivo failure against T790M-driven tumors. This demonstrates that when a compound lacks sufficient in vitro potency against the target, no amount of in vivo exposure can produce the desired efficacy.
Conclusion: A Unified Approach to Translational Drug Development
The development of Rociletinib serves as a compelling case study on the successful correlation of in vitro and in vivo data. The strong alignment between its potent and selective in vitro profile and its robust in vivo anti-tumor activity provided a strong rationale for its clinical development. This guide underscores that a successful translational strategy is not about a single data point, but about building a comprehensive and logical narrative that connects molecular potency to cellular activity, and ultimately to therapeutic efficacy in a living organism. By meticulously establishing these links, researchers can increase the probability of success and make more informed decisions in the complex process of drug discovery.
Safety Operating Guide
Navigating the Safe Disposal of N-Cyclopropyl-3-nitropyridin-4-amine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Cyclopropyl-3-nitropyridin-4-amine, a heterocyclic compound often used in pharmaceutical research, is critical to ensure laboratory safety and environmental protection. Due to its chemical structure, which includes a nitrated pyridine ring, this compound is classified as hazardous waste and requires meticulous handling and disposal procedures. Adherence to these guidelines is essential to mitigate risks and maintain compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to consult your institution's specific safety guidelines and local regulations. All personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1] The following is a general procedural guide:
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible wastes. It is crucial to store it separately from strong oxidizing agents and acids.[1][2]
-
Waste Collection and Labeling : Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2] The label should clearly identify the contents as "this compound Waste" and include hazard warnings such as "Toxic" and "Irritant".
-
Storage : The waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area.[1] Storage should be in a cool, dry place away from sources of ignition.[3]
-
Final Disposal : The ultimate disposal of this compound should be conducted by a licensed chemical destruction facility.[4] Controlled incineration with flue gas scrubbing is a common method for the disposal of similar chemical compounds.[4][5] Do not discharge this chemical waste into sewer systems.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure compliance with environmental regulations. Always prioritize consulting your local and institutional guidelines for specific requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Cyclopropyl-3-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of N-Cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7), a key intermediate in pharmaceutical research. By adhering to these protocols, you can mitigate risks and foster a secure and productive research setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Engineering Controls
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. For procedures that may generate significant dust, a glove box or a powder weighing station with HEPA filtration is recommended.[2][3]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Material/Standard |
| Eyes/Face | Safety goggles with side shields and a face shield | ANSI Z87.1 or EN 166 |
| Skin (Body) | Laboratory coat (fully buttoned) and chemical-resistant apron or coveralls | Flame-retardant material recommended |
| Hands | Double gloving is required. | Inner Glove: Nitrile Outer Glove: Butyl rubber or Viton® for extended contact. Nitrile gloves offer poor resistance to many amines and aromatic hydrocarbons and should not be used for primary contact.[4][5] |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N100, P100) should be used if engineering controls are insufficient or during spill cleanup. | Follow a comprehensive respiratory protection program. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting any work, ensure you are fully trained on the potential hazards and emergency procedures.
-
Don all required PPE as outlined in the table above.
-
Prepare your designated work area in the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weigh the solid compound within a containment device, such as a powder weighing station or by using a "weighing-in-a-bag" technique to minimize dust generation.
-
-
During the Experiment:
-
Handle the compound with care, avoiding the creation of dust.
-
Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Cleanup and Decontamination:
-
After completing your work, decontaminate all surfaces and equipment. A suitable decontamination solution may include a mild detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), depending on the experimental materials.
-
Carefully remove and dispose of contaminated bench paper into the designated solid waste container.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area. |
| Large Spill | Evacuate the area and alert laboratory personnel and the institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow for this compound.
Disposal Procedures
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a dedicated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
-
Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Final Disposal: The primary and preferred method for the disposal of nitroaromatic amine waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[6][7] Do not dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
